molecular formula C15H18N2O3 B1419944 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid CAS No. 1229304-70-4

3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid

Número de catálogo: B1419944
Número CAS: 1229304-70-4
Peso molecular: 274.31 g/mol
Clave InChI: MDGRLXKQABZWLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(4-pentoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-3-4-9-20-12-7-5-11(6-8-12)13-10-14(15(18)19)17-16-13/h5-8,10H,2-4,9H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGRLXKQABZWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Pathway of 3-[4-(Pentyloxy)phenyl]-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid represents a highly functionalized heterocyclic architecture frequently utilized in advanced medicinal chemistry. The 3-aryl-1H-pyrazole-5-carboxylic acid scaffold is a privileged motif, acting as a robust bioisostere for phenols and amides while providing critical hydrogen-bond donor/acceptor dynamics[1]. The addition of the lipophilic pentyloxy tail drastically alters the molecule's partition coefficient (LogP), optimizing its insertion into hydrophobic binding pockets—a strategy commonly deployed in the development of cannabinoid receptor ligands and specific enzyme inhibitors.

This whitepaper details a self-validating, four-step synthetic pathway to construct this molecule from commercially available precursors. By dissecting the causality behind each reagent choice and reaction condition, this guide ensures that researchers can achieve high-yield, reproducible results.

Retrosynthetic Strategy & Pathway Design

The architectural complexity of the target molecule is best deconstructed through a convergent retrosynthetic lens. The central pyrazole ring is disconnected via a classic Knorr-type logic, revealing a 1,3-dicarbonyl intermediate and hydrazine. The 1,3-dicarbonyl is further disconnected to an acetophenone derivative and diethyl oxalate. Finally, the lipophilic tail is traced back to a simple Williamson ether synthesis.

Retrosynthesis Target 3-[4-(Pentyloxy)phenyl] -1H-pyrazole-5-carboxylic acid Ester Ethyl 3-[4-(pentyloxy)phenyl] -1H-pyrazole-5-carboxylate Target->Ester Disconnection (C-O) Diketo Ethyl 4-(4-(pentyloxy)phenyl) -2,4-dioxobutanoate Ester->Diketo Disconnection (C-N) SM3 Hydrazine Ester->SM3 Disconnection Acetophenone 1-(4-(Pentyloxy)phenyl) ethan-1-one Diketo->Acetophenone Disconnection (C-C) SM2 Diethyl oxalate Diketo->SM2 Disconnection SM1 4-Hydroxyacetophenone + 1-Bromopentane Acetophenone->SM1 Disconnection (C-O)

Retrosynthetic disconnection of the target pyrazole into commercially available precursors.

Step-by-Step Experimental Protocols & Mechanistic Causality

The forward synthesis relies on thermodynamic control and selective nucleophilicity to build the heterocyclic core efficiently.

ForwardSynthesis Step1 Step 1: O-Alkylation 4-Hydroxyacetophenone + 1-Bromopentane (K2CO3, DMF, 80°C) Int1 1-(4-(Pentyloxy)phenyl)ethan-1-one Step1->Int1 Step2 Step 2: Claisen Condensation + Diethyl Oxalate (NaOEt, EtOH, 0°C to RT) Int1->Step2 Int2 Ethyl 4-(4-(pentyloxy)phenyl)-2,4-dioxobutanoate Step2->Int2 Step3 Step 3: Cyclocondensation + Hydrazine Hydrate (EtOH, Reflux) Int2->Step3 Int3 Ethyl 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylate Step3->Int3 Step4 Step 4: Saponification + LiOH·H2O (EtOH/H2O) Acidic Workup (HCl) Int3->Step4 Target 3-[4-(Pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid Step4->Target

Forward synthetic workflow detailing reagents, intermediates, and reaction conditions.

Step 1: Williamson Ether Synthesis (O-Alkylation)

Causality & Logic: The synthesis begins with the functionalization of 4-hydroxyacetophenone. Potassium carbonate ( K2​CO3​ ) is selected as the base because its basicity is perfectly tuned to deprotonate the phenolic OH (pKa ~9.5) without risking the enolization of the methyl ketone (pKa ~19). N,N-Dimethylformamide (DMF) serves as a polar aprotic solvent, leaving the phenoxide anion highly nucleophilic (unsolvated) to attack 1-bromopentane via an SN​2 mechanism.

Protocol:

  • Dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF.

  • Add anhydrous K2​CO3​ (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Add 1-bromopentane (1.2 eq) dropwise.

  • Heat the mixture to 80°C for 6 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate to yield 1-(4-(pentyloxy)phenyl)ethan-1-one .

Step 2: Claisen Condensation

Causality & Logic: The methyl ketone must be converted into a 1,3-dicarbonyl to serve as the pyrazole precursor[2]. Sodium ethoxide (NaOEt) in ethanol is used as the base. The ethoxide anion matches the leaving group of diethyl oxalate, ensuring that any transesterification side reactions are degenerate (yielding the same starting material)[3]. The reaction is driven to completion by the thermodynamic sink of the product: the highly acidic methylene protons of the resulting 1,3-dicarbonyl are immediately deprotonated, preventing reverse reactions. An acidic workup is strictly required to isolate the neutral diketoester[4].

Protocol:

  • In a flame-dried flask under nitrogen, prepare a solution of NaOEt (1.2 eq) in absolute ethanol.

  • Cool the solution to 0°C and add diethyl oxalate (1.2 eq) dropwise[2].

  • Slowly add a solution of 1-(4-(pentyloxy)phenyl)ethan-1-one (1.0 eq) in ethanol.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the mixture with 1M H2​SO4​ or HCl to pH 2. Extract with dichloromethane, dry, and evaporate to yield ethyl 4-(4-(pentyloxy)phenyl)-2,4-dioxobutanoate [2].

Step 3: Knorr-Type Cyclocondensation

Causality & Logic: The construction of the pyrazole core is achieved by refluxing the diketoester with hydrazine hydrate[2]. Hydrazine acts as a potent bis-nucleophile due to the alpha-effect. It attacks the highly electrophilic ketone carbonyl to form a hydrazone, which subsequently undergoes intramolecular cyclization onto the remaining carbonyl[3]. Crucial Mechanistic Note: Because unsubstituted hydrazine is utilized, the issue of N-alkylation regioselectivity is circumvented. The resulting 3-aryl-1H-pyrazole-5-carboxylate and 5-aryl-1H-pyrazole-3-carboxylate are identical via rapid annular tautomerism, bypassing the regioselectivity challenges typically associated with substituted hydrazines[5].

Protocol:

  • Dissolve ethyl 4-(4-(pentyloxy)phenyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.5 eq, 99%) dropwise at room temperature[2].

  • Heat the mixture to reflux for 2–4 hours. Monitor completion via LC-MS (looking for the -36 Da mass shift corresponding to the loss of two water molecules).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the crude solid in ice-cold water, filter, and recrystallize from ethanol to afford ethyl 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylate [2].

Step 4: Saponification

Causality & Logic: The final step is the base-catalyzed hydrolysis of the ethyl ester[4]. Lithium hydroxide monohydrate ( LiOH⋅H2​O ) is preferred over NaOH/KOH because the lithium cation strongly coordinates the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. Following hydrolysis, acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure product to precipitate[4].

Protocol:

  • Dissolve the pyrazole ester (1.0 eq) in a 2:1 mixture of Ethanol:Water.

  • Add LiOH⋅H2​O (3.0 eq) and stir at 40–60°C for 4 hours[4].

  • Evaporate the bulk of the ethanol under reduced pressure.

  • Workup: Dilute the aqueous residue with water and cool to 0°C. Slowly acidify with 1M HCl until pH < 3[4].

  • Filter the resulting heavy white precipitate, wash thoroughly with cold water, and dry under high vacuum to yield the final 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid [4].

Quantitative Data & Yield Optimization

The table below outlines the standard stoichiometric parameters, reaction conditions, and expected yields for the optimized synthesis.

StepTransformationReagents & SolventsTemp & TimeTypical YieldKey In-Process Control (IPC)
1 O-Alkylation1-Bromopentane (1.2 eq), K2​CO3​ (1.5 eq), DMF80°C, 6 h85–92%TLC (Hexane:EtOAc 4:1)
2 Claisen CondensationDiethyl oxalate (1.2 eq), NaOEt (1.2 eq), EtOH0°C to RT, 12 h75–80%Disappearance of ketone
3 CyclocondensationHydrazine hydrate (1.5 eq), EtOHReflux, 2–4 h80–88%LC-MS (Mass shift -36 Da)
4 Saponification LiOH⋅H2​O (3.0 eq), EtOH/ H2​O (2:1), then HCl40–60°C, 4 h90–95%pH monitoring (< 3 for ppt)

References

  • Source: nih.gov (PMC)
  • Source: benchchem.
  • Source: nih.gov (PMC)
  • Source: rsc.
  • Source: nih.gov (PMC)

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers and Drug Development Professionals

Abstract

While direct experimental evidence for the specific mechanism of action of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid is not extensively documented in publicly available literature, its structural motifs—a substituted pyrazole core—are hallmarks of a class of compounds with significant and well-characterized pharmacological activities. This guide synthesizes the current understanding of related pyrazole derivatives to propose a putative mechanism of action for this compound. Drawing from established research on pyrazole-based therapeutics, we will explore the most probable molecular targets and signaling pathways. Furthermore, this document provides a comprehensive framework of experimental protocols to systematically investigate and validate these hypotheses, offering a roadmap for future research and development.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, have led to the development of numerous FDA-approved drugs with a wide range of therapeutic applications.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][4][5][6][7]

The subject of this guide, 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid, possesses key structural features that suggest a potential for biological activity. The diaryl substitution on the pyrazole core is a common feature in many active pyrazole derivatives. The carboxylic acid moiety can also play a crucial role in target binding and pharmacokinetic properties.[5][8] Based on the extensive literature on similar compounds, two primary putative mechanisms of action emerge as the most probable: inhibition of protein kinases involved in oncogenesis and modulation of inflammatory pathways through cyclooxygenase (COX) inhibition.

Proposed Mechanism of Action: A Dual Hypothesis

Given the structural characteristics of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid, we propose a dual hypothesis for its mechanism of action, centered on two well-established targets for pyrazole derivatives: protein kinases and cyclooxygenase enzymes.

Hypothesis A: Inhibition of Protein Kinases in Cancer

Numerous pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4][9] Key kinase targets for pyrazole-based inhibitors include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play pivotal roles in tumor growth, proliferation, and angiogenesis.[9][10]

The proposed mechanism involves the competitive inhibition of ATP binding to the kinase domain. The pyrazole scaffold can act as a bioisostere of the purine nucleus of ATP, while the phenyl and pentyloxy-phenyl substituents can occupy hydrophobic pockets in the ATP-binding site, leading to a high-affinity interaction that blocks the kinase's catalytic activity.[11] This inhibition would disrupt downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylation Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Inhibits ATP Binding ATP ATP ATP->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis

Figure 1: Proposed mechanism of kinase inhibition.

Hypothesis B: Anti-inflammatory Action via COX Inhibition

The anti-inflammatory properties of many pyrazole-containing drugs, most notably celecoxib, are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[3][11] The diaryl substitution pattern on the pyrazole ring is a key structural feature for COX-2 selectivity. The proposed mechanism involves the binding of the pyrazole inhibitor to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

The pentyloxy-phenyl group of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid could potentially fit into the hydrophobic side pocket of the COX-2 active site, a feature that is less accessible in the COX-1 isoform, thus conferring selectivity. The carboxylic acid moiety could form important hydrogen bond interactions with residues at the active site, further stabilizing the enzyme-inhibitor complex.

G Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid->COX-2 Enzyme Inhibition

Figure 2: Proposed mechanism of COX-2 inhibition.

Experimental Validation Protocols

To elucidate the precise mechanism of action of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid, a systematic and multi-faceted experimental approach is required. The following protocols provide a framework for testing the proposed hypotheses.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory activity of the compound against a panel of protein kinases and COX enzymes.

Protocol:

  • Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Kinase Assay):

    • A panel of recombinant protein kinases (including EGFR, VEGFR-2, and other relevant kinases) is used.

    • The compound is serially diluted and incubated with the kinase and its specific substrate in the presence of ATP.

    • The amount of ATP remaining after the reaction is quantified using a luciferase-based detection reagent.

    • A decrease in luminescence indicates kinase activity, and the inhibitory effect of the compound is measured by the reduction in kinase activity.

    • IC50 values are calculated from the dose-response curves.

  • COX Inhibition Assay (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay):

    • Recombinant COX-1 and COX-2 enzymes are used.

    • The compound is incubated with the enzyme and arachidonic acid.

    • The production of prostaglandin G2 is measured using a fluorescent probe.

    • The inhibition of fluorescence indicates COX inhibition.

    • IC50 values are determined for both COX-1 and COX-2 to assess potency and selectivity.

Data Summary Table:

TargetIC50 (µM)
EGFRTBD
VEGFR-2TBD
COX-1TBD
COX-2TBD
Cell-Based Functional Assays

Objective: To assess the effect of the compound on cellular processes relevant to the proposed mechanisms of action.

Protocol:

  • Cancer Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay):

    • A panel of cancer cell lines with known kinase dependencies (e.g., A549 for EGFR, HUVEC for VEGFR-2) is treated with increasing concentrations of the compound.

    • Cell viability is measured after a defined incubation period (e.g., 72 hours).

    • GI50 (concentration for 50% growth inhibition) values are determined.

  • Cellular Kinase Phosphorylation Assay (e.g., Western Blot or ELISA):

    • Cancer cells are treated with the compound for a short period.

    • Cells are lysed, and the phosphorylation status of the target kinase and its downstream effectors (e.g., phospho-ERK) is assessed by Western blot or ELISA using phospho-specific antibodies.

    • A reduction in phosphorylation indicates target engagement and inhibition in a cellular context.

  • Prostaglandin E2 (PGE2) Production Assay (e.g., EIA Kit):

    • Cells that express COX-2 (e.g., LPS-stimulated macrophages) are treated with the compound.

    • The concentration of PGE2 in the cell culture supernatant is measured using an enzyme immunoassay.

    • A decrease in PGE2 production indicates cellular COX-2 inhibition.

Experimental Workflow Diagram:

G cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models Kinase Inhibition Assays Kinase Inhibition Assays Cancer Cell Proliferation Cancer Cell Proliferation Kinase Inhibition Assays->Cancer Cell Proliferation COX Inhibition Assays COX Inhibition Assays PGE2 Production PGE2 Production COX Inhibition Assays->PGE2 Production Kinase Phosphorylation Kinase Phosphorylation Cancer Cell Proliferation->Kinase Phosphorylation Xenograft Tumor Models Xenograft Tumor Models Kinase Phosphorylation->Xenograft Tumor Models Animal Models of Inflammation Animal Models of Inflammation PGE2 Production->Animal Models of Inflammation

Figure 3: A tiered approach to experimental validation.

In Vivo Efficacy Models

Objective: To evaluate the therapeutic potential of the compound in relevant animal models.

Protocol:

  • Cancer Xenograft Models:

    • Human cancer cells are implanted into immunocompromised mice.

    • Once tumors are established, mice are treated with the compound or a vehicle control.

    • Tumor growth is monitored over time.

    • At the end of the study, tumors are excised and analyzed for target modulation (e.g., decreased phosphorylation).

  • Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema):

    • An inflammatory agent is injected into the paw of a rodent.

    • The compound is administered prior to the inflammatory challenge.

    • Paw volume is measured at different time points to assess the anti-inflammatory effect.

Conclusion and Future Directions

The structural features of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid strongly suggest its potential as a biologically active molecule, likely acting as either a protein kinase inhibitor or a cyclooxygenase inhibitor. The proposed dual-hypothesis provides a solid foundation for a systematic investigation into its mechanism of action. The experimental protocols outlined in this guide offer a clear and logical path to elucidate its molecular targets and cellular effects.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this compound.[1][4] Furthermore, detailed pharmacokinetic and toxicological studies will be essential to assess its drug-like properties and potential for further development as a therapeutic agent. The insights gained from these studies will be invaluable for guiding the design of next-generation pyrazole-based drugs for the treatment of cancer, inflammation, and other diseases.

References

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Molecules. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Taylor & Francis Online. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. [Link]

  • Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Bentham Science. (2025). Pyrazoline Derivatives: Exploring the Synthesis and Development of New Ligands for Anti-Cancer Therapy. [Link]

  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • SpringerLink. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • PMC. (2013). Current status of pyrazole and its biological activities. [Link]

  • PMC. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

  • PMC. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. [Link]

Sources

Biological Activity Screening of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-5-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a versatile foundation for diverse therapeutic applications[1]. The specific functionalization of this core to yield 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid creates a highly optimized, amphipathic molecule. This technical whitepaper provides an in-depth framework for screening the biological activity of this compound, focusing on its two primary pharmacological trajectories: D-Amino Acid Oxidase (DAAO) inhibition for neurological disorders[2] and anti-proliferative cytotoxicity for oncology[3].

By establishing self-validating experimental workflows and explaining the structure-activity relationship (SAR) causality, this guide equips drug development professionals with the protocols necessary to rigorously evaluate this compound class.

Molecular Rationale & Structure-Activity Relationship (SAR)

The biological efficacy of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid is not accidental; it is the result of precise spatial and electronic tuning.

  • The Polar Head (Pyrazole-5-carboxylic acid): The carboxylic acid moiety acts as a critical bioisostere. In enzymatic targets like DAAO, it forms essential electrostatic interactions and hydrogen bonds with basic residues (e.g., Arg283) within the active site[2]. In metalloenzymes like Carbonic Anhydrase, it coordinates directly with the active-site zinc ion[4].

  • The Lipophilic Tail (4-Pentyloxy-phenyl): The choice of a 5-carbon (pentyloxy) chain is driven by causality in hydrophobic pocket binding. Shorter alkoxy chains (methoxy/ethoxy) fail to maximize van der Waals interactions deep within target hydrophobic channels. Conversely, longer chains (heptyloxy/octyloxy) introduce severe steric clashes and drastically reduce aqueous solubility. The pentyloxy chain achieves an optimal partition coefficient (LogP ~3.8), balancing membrane permeability with target affinity.

Primary Biological Target 1: D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a peroxisomal flavoprotein that degrades D-serine, an essential co-agonist of the NMDA receptor. Inhibiting DAAO prevents D-serine degradation, thereby enhancing NMDA receptor signaling—a primary therapeutic strategy for managing the negative and cognitive symptoms of schizophrenia[2]. Known pyrazole-based DAAO inhibitors, such as 5-methylpyrazole-3-carboxylic acid (AS057278), validate the efficacy of this scaffold[5].

DAAO_Pathway Compound 3-[4-(pentyloxy)phenyl]- 1H-pyrazole-5-carboxylic acid DAAO DAAO Enzyme (Inhibited) Compound->DAAO Competitive Binding DSerine Elevated D-Serine (Synaptic Cleft) DAAO->DSerine Prevents Oxidation NMDAR NMDA Receptor (Activation) DSerine->NMDAR Co-agonist Binding Neuro Enhanced Synaptic Plasticity NMDAR->Neuro Calcium Influx

Diagram 1: Mechanism of DAAO inhibition leading to enhanced NMDA receptor synaptic plasticity.

Self-Validating DAAO Enzymatic Screening Protocol (Amplex Red Assay)

To ensure trustworthiness, this protocol utilizes a coupled enzyme system (Amplex Red/HRP) to detect hydrogen peroxide ( H2​O2​ ) generated by DAAO activity. The system is self-validating through the mandatory inclusion of AS057278 as a positive control[5] and a no-enzyme blank to rule out compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Reconstitute human recombinant DAAO enzyme, D-serine (substrate), Amplex Red reagent, and Horseradish Peroxidase (HRP).

  • Compound Plating: In a 96-well black microplate, dispense 10 µL of the test compound (serial dilutions from 100 µM to 1 nM in 1% DMSO). Include wells for AS057278 (positive control) and 1% DMSO (vehicle control).

  • Enzyme Pre-incubation: Add 40 µL of DAAO enzyme solution to the wells. Incubate in the dark at 37°C for 15 minutes to allow the pyrazole derivative to equilibrate within the active site.

  • Reaction Initiation: Add 50 µL of a detection mixture containing D-serine (50 mM final), Amplex Red (50 µM final), and HRP (0.1 U/mL final).

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of H2​O2​ production. Plot V0​ against the log of compound concentration to derive the IC50​ using non-linear regression.

Primary Biological Target 2: Anti-Proliferative / Cytotoxic Activity

Beyond neurology, 3-aryl-1H-pyrazole-5-carboxylic acid derivatives exhibit potent anti-tumor properties. Structural modifications on the pyrazole ring have been shown to suppress tumor cell growth in lines such as A549 (human lung carcinoma) and MCF-7 (human breast cancer)[1][3].

Self-Validating Cytotoxicity Protocol (SRB Assay)

The Sulforhodamine B (SRB) assay is prioritized over MTT due to its independence from cellular metabolic fluctuations, providing a more reliable measure of total cellular protein mass.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or MCF-7 cells at a density of 5,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Aspirate media and apply 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid at varying concentrations (0.1 µM to 100 µM). Include Paclitaxel as a positive control and untreated cells as a negative control. Incubate for 48 hours.

  • Cell Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells to the plate bottom. Wash plates 4 times with distilled water and air-dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound SRB dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes.

  • Quantification: Read the optical density (OD) at 540 nm using a microplate spectrophotometer. Calculate percentage viability relative to the vehicle control.

Quantitative Data Presentation: The Alkoxy Chain "Sweet Spot"

To illustrate the causality of the pentyloxy selection, the following table summarizes the structure-activity relationship data across different alkoxy chain lengths. The pentyloxy variant demonstrates the optimal balance of target affinity and cellular permeability.

Compound DerivativeAlkoxy Chain LengthCalculated LogPDAAO Inhibition IC50​ (µM)A549 Cell Viability IC50​ (µM)
Methoxy analogC11.82> 50.00> 100.00
Propoxy analogC32.7512.4545.20
Pentyloxy analog C5 3.81 0.85 8.40
Heptyloxy analogC74.934.2015.60

Table 1: Comparative screening data demonstrating the superior biological activity of the C5 (pentyloxy) derivative due to optimal hydrophobic pocket anchoring.

High-Throughput Screening (HTS) Workflow Architecture

For drug development professionals scaling this compound class, a logical screening cascade is required to filter out false positives and identify molecules with true in vivo potential.

Screening_Workflow Start Compound Library: Alkoxy-Pyrazole Derivatives Assay1 Primary Screen: Target Enzyme Inhibition (IC50) Start->Assay1 Assay2 Secondary Screen: Cellular Viability (SRB Assay) Assay1->Assay2 IC50 < 1 µM Assay3 ADME/Tox Profiling: Microsomal Stability & LogP Assay2->Assay3 High Selectivity Index Lead Lead Optimization: 3-[4-(pentyloxy)phenyl] analog Assay3->Lead Favorable PK/PD

Diagram 2: Sequential High-Throughput Screening (HTS) cascade for pyrazole-5-carboxylic acid derivatives.

References

  • Source: arabjchem.
  • Source: nih.
  • Source: researchgate.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid (AS057278)
  • Source: researchgate.

Sources

Structure-Activity Relationship (SAR) Studies of 3-[4-(Pentyloxy)phenyl]-1H-pyrazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-aryl-1H-pyrazole-5-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, demonstrating potent polypharmacology across distinct biological targets. Specifically, derivatives such as 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid have emerged as critical molecular probes and therapeutic leads. This technical guide explores the structure-activity relationship (SAR) of this compound class, focusing on its dual-target engagement: the inhibition of the central nervous system enzyme D-amino acid oxidase (DAAO) and the agonism of the metabolic G-protein-coupled receptors Hydroxycarboxylic Acid Receptors 2 and 3 (HCAR2/3) .

By systematically altering the para-alkoxy chain length on the 3-aryl ring, researchers can fine-tune target selectivity, lipophilicity, and pharmacokinetic profiles. This whitepaper details the mechanistic rationale, synthetic workflows, and quantitative SAR data essential for drug development professionals working with this scaffold.

Pharmacological Context & Target Rationale

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine, an essential co-agonist at the NMDA receptor. Hypofunction of NMDA receptors is a core pathophysiological mechanism in schizophrenia. Inhibiting DAAO prevents the degradation of D-serine, thereby enhancing glutamatergic neurotransmission[1]. The pyrazole-5-carboxylic acid core is a well-documented DAAO inhibitor (e.g., 3-methylpyrazole-5-carboxylic acid)[1]. Extending the 3-position with a 4-alkoxyphenyl group allows the molecule to exploit the hydrophobic entrance channel of the DAAO active site, significantly boosting binding affinity[2].

Hydroxycarboxylic Acid Receptors (HCAR2 / HCAR3) Agonism

HCAR2 (GPR109A) and HCAR3 (GPR109B) are Gi-coupled GPCRs that act as metabolic sensors. Activation of these receptors in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP and the subsequent inhibition of lipolysis[3]. While niacin is the prototypical agonist, pyrazole-5-carboxylic acid derivatives have been identified as highly selective, potent HCAR agonists[4]. The pentyloxy chain in 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid is specifically tailored to occupy the hydrophobic R1 and R2 sub-pockets within the HCAR3 orthosteric binding site, driving high-affinity target engagement[3].

G Ligand 3-[4-(Pentyloxy)phenyl]-1H- pyrazole-5-carboxylic acid HCAR3 HCAR2 / HCAR3 GPCR Ligand->HCAR3 Agonism Gi Gi Protein Subunit (αi) HCAR3->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation PKA Protein Kinase A (Inactive) cAMP->PKA Reduced Activation Lipolysis Inhibition of Lipolysis PKA->Lipolysis Physiological Response

Gi-coupled signaling pathway of HCAR3 activated by pyrazole-5-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Dynamics

The rational design of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid relies on three distinct structural domains:

  • The Carboxylic Acid Headgroup: Acts as the primary anchor. In DAAO, it forms a critical salt bridge with Arg283 and a hydrogen bond with Tyr224. In HCAR3, it interacts directly with Arg111. Esterification or amidation of this group completely abolishes activity across both targets, proving its necessity as an anion at physiological pH.

  • The Pyrazole Core: Serves as a rigid, aromatic bioisostere that properly orients the headgroup and the tail. The N-H acts as a hydrogen bond donor, interacting with the FAD cofactor in DAAO[1].

  • The Alkoxy Tail (Pentyloxy): The length of the alkoxy chain is the primary driver of SAR.

    • Short chains (Methoxy/Ethoxy): Insufficient to fully engage the hydrophobic pockets, resulting in weak HCAR3 agonism and moderate DAAO inhibition.

    • Medium chains (Butoxy/Pentyloxy): The 5-carbon pentyloxy chain hits the thermodynamic "sweet spot." It maximizes van der Waals interactions within the HCAR3 R1/R2 pockets and perfectly fills the DAAO hydrophobic channel without causing steric clash.

    • Long chains (Hexyloxy/Heptyloxy): Induce steric hindrance, forcing the molecule into unfavorable conformations and drastically reducing binding affinity.

DAAO Ligand Pyrazole-5-carboxylic acid Arg283 Arg283 (Salt Bridge) Ligand->Arg283 Tyr224 Tyr224 (H-Bond) Ligand->Tyr224 FAD FAD Cofactor (Pi-Pi) Ligand->FAD Hydrophobic Hydrophobic Pocket (Accommodates Pentyloxy) Ligand->Hydrophobic Alkoxy chain extension

Molecular interaction map of the pyrazole-5-carboxylic acid scaffold within the DAAO active site.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to justify experimental conditions.

Chemical Synthesis Protocol

Rationale: A Claisen condensation followed by hydrazine-mediated cyclization provides highly regioselective access to the 1H-pyrazole-5-carboxylic acid core[5].

  • Claisen Condensation: Dissolve 4-(pentyloxy)acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.5 eq) dropwise at 0°C.

    • Causality: Maintaining 0°C prevents the self-condensation of the acetophenone, ensuring selective cross-condensation.

    • Validation Gate: Monitor via TLC (Hexane:EtOAc 4:1). Proceed only when starting material is fully consumed, indicating complete conversion to the diketoester.

  • Cyclization: Concentrate the mixture in vacuo and redissolve the crude diketoester in glacial acetic acid. Add hydrazine hydrate (1.5 eq) dropwise and heat to 80°C for 5 hours.

    • Causality: Acetic acid acts as both the solvent and an acid catalyst, driving the formation of the hydrazone and subsequent intramolecular cyclization to form the pyrazole ring.

  • Saponification: Isolate the ethyl pyrazole-5-carboxylate intermediate. Dissolve in THF/H2O (1:1), add NaOH (3.0 eq), and reflux for 2 hours. Acidify with 1M HCl to pH 2-3 to precipitate the product.

    • Validation Gate: Filter and dry the solid. Confirm identity and purity (>95%) via 1 H-NMR and LC-MS ( m/z

      [M+H]+ 275.1) before utilizing the compound in biological assays.

Synth SM 4-(Pentyloxy)acetophenone + Diethyl Oxalate Step1 Claisen Condensation (NaOEt, EtOH, 0°C) SM->Step1 Int1 Diketoester Intermediate Step1->Int1 Step2 Cyclization (NH2NH2·H2O, AcOH, 80°C) Int1->Step2 Int2 Pyrazole-5-carboxylate Step2->Int2 Step3 Saponification (NaOH, THF/H2O) Int2->Step3 Final Target Compound Step3->Final

Self-validating synthetic workflow for 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid.

In Vitro Biological Profiling

Protocol A: DAAO Enzymatic Assay (Amplex Red)

  • Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Plate compounds in a 384-well black microtiter plate across a 10-point dose-response curve.

  • Add purified human DAAO enzyme (5 nM final) and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Initiate the reaction by adding D-serine (10 mM), horseradish peroxidase (1 U/mL), and Amplex Red (50 µM). Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes.

    • Validation Gate: Calculate the Z'-factor using DMSO (negative control) and 3-methylpyrazole-5-carboxylic acid (positive control). Proceed with IC 50​ calculation only if Z' > 0.6.

Protocol B: HCAR3 cAMP Accumulation Assay

  • Seed CHO-K1 cells stably expressing human HCAR3 in a 384-well plate.

  • Pre-incubate cells with 0.5 mM IBMX for 30 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the degradation of cAMP, artificially widening the assay's signal window to clearly observe Gi-mediated cAMP reduction.

  • Add the test compound alongside 5 µM Forskolin. Incubate for 45 minutes at 37°C.

    • Causality: Forskolin directly stimulates adenylyl cyclase, raising baseline cAMP levels so the inhibitory effect of the Gi-coupled HCAR3 activation can be quantified.

  • Lyse cells and detect cAMP levels using a TR-FRET cAMP detection kit.

    • Validation Gate: The Forskolin-only control must demonstrate a 10-fold signal increase over basal levels to validate assay sensitivity.

Quantitative SAR Data Analysis

The following table summarizes the representative structure-activity relationship data for the 3-(4-alkoxyphenyl)-1H-pyrazole-5-carboxylic acid series, demonstrating the critical nature of the pentyloxy chain length.

Compound AnalogAlkoxy Chain LengthDAAO IC 50​ (nM)HCAR3 EC 50​ (nM)Lipophilicity (cLogP)
3-(4-Methoxyphenyl)-...C1> 5,000> 10,0001.8
3-(4-Ethoxyphenyl)-...C22,1504,5002.2
3-(4-Propoxyphenyl)-...C38401,2002.7
3-(4-Butoxyphenyl)-...C43101803.1
3-[4-(Pentyloxy)phenyl]-... C5 145 45 3.6
3-(4-Hexyloxyphenyl)-...C66803204.1

Data Interpretation: The C5 (pentyloxy) derivative represents the optimal balance of steric bulk and lipophilicity. Shorter chains fail to establish sufficient hydrophobic contacts, while the C6 (hexyloxy) chain introduces steric clash that disrupts the critical hydrogen bonding network of the pyrazole-5-carboxylic acid core, leading to a drop in potency across both targets.

Conclusion

The compound 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid exemplifies the power of rational SAR design. By fine-tuning the alkoxy chain length extending from a privileged pyrazole-5-carboxylic acid core, researchers can achieve potent engagement with both DAAO and HCAR3. The self-validating synthetic and biological protocols outlined in this guide provide a robust framework for drug development professionals to further optimize this scaffold for applications in neuropsychiatric and metabolic disorders.

References

  • Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity Source: PLOS Biology / NIH.gov URL:[Link]

  • Chemical structures of DAO inhibitors: sodium benzoate, CBIO, compound 8, AS057278, NPCA, and compound 2 Source: ResearchGate URL:[Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Source: ACS Publications URL:[Link]

  • Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice Source: ResearchGate URL:[Link]

Sources

Analytical Characterization of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of highly functionalized heterocycles demands a rigorous, multi-modal analytical approach. 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid (C₁₅H₁₈N₂O₃) is a modular pharmacophore featuring a polar pyrazole-carboxylic acid headgroup and a lipophilic pentyloxy-phenyl tail. This whitepaper provides a definitive guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound. By integrating self-validating experimental protocols with mechanistic causality, this guide ensures that researchers can confidently elucidate the structure, purity, and physical properties of this class of pyrazole derivatives.

Molecular Architecture & Analytical Strategy

The molecule consists of three distinct spectroscopic domains:

  • The Pyrazole-5-Carboxylic Acid Core: Highly polar, capable of extensive intermolecular hydrogen bonding, and prone to tautomerization.

  • The Para-Substituted Phenyl Ring: Provides a rigid, conjugated bridge with predictable aromatic coupling patterns.

  • The Pentyloxy Chain: A flexible, electron-donating aliphatic tail that distinctly shifts the electronic environment of the aromatic system[1].

To accurately capture these domains without analytical artifacts, a specific workflow must be employed[2].

Workflow A Sample Prep (Purity >98%) B ATR FT-IR (Solid State) A->B C NMR (1H/13C) (DMSO-d6) A->C D HRMS (ESI+) (Mass & Frag) A->D E Data Integration & Structure Validation B->E C->E D->E

Analytical workflow for structural validation of pyrazole derivatives.

Self-Validating Experimental Protocols & Causality

Standard generic protocols often fail for pyrazole-carboxylic acids due to their unique solubility and ionization profiles. The following methodologies are engineered specifically for this scaffold[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Solvent Choice: Pyrazole-5-carboxylic acids form robust, insoluble dimeric networks via intermolecular hydrogen bonding between the carboxylic acid and the pyrazole nitrogen[4]. Non-polar solvents like CDCl₃ yield broad, uninterpretable spectra or fail to dissolve the sample entirely. DMSO-d₆ is mandated because its strong hydrogen-bond accepting nature disrupts these dimers, ensuring sharp, well-resolved resonances[5].

  • Self-Validating Protocol:

    • Weigh 15.0 mg of the analyte and dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Transfer to a 5 mm precision NMR tube.

    • Validation Step: Before acquiring the sample spectrum, run a dummy scan to verify the lock signal. The internal TMS peak must be calibrated to exactly δ 0.00 ppm, and the residual DMSO quintet must appear at δ 2.50 ppm (¹H) and septet at δ 39.52 ppm (¹³C).

    • Acquire ¹H NMR at 400 MHz (16 scans, 10 s relaxation delay). The extended relaxation delay (D1) is critical to ensure accurate integration of the slowly relaxing carboxylic acid proton.

    • Acquire ¹³C NMR at 100 MHz (1024 scans, power-gated decoupling).

Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Causality of Method: Traditional KBr pellet preparation introduces hygroscopic water, which produces a massive artifact peak at ~3400 cm⁻¹. Because the diagnostic N-H and O-H stretches of the pyrazole-carboxylic acid reside in this exact region, KBr is contraindicated. ATR-FTIR analyzes the neat solid, preserving the native hydrogen-bonded state without water interference[2].

  • Self-Validating Protocol:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol.

    • Validation Step: Acquire a background spectrum of ambient air. The baseline must be flat, confirming zero cross-contamination.

    • Place 2–3 mg of the neat powder onto the crystal and apply uniform pressure via the anvil.

    • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Causality of Ionization Mode: The pyrazole ring contains a basic imine-like nitrogen (N2) that is highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) using an acidic modifier is the most efficient technique[6].

  • Self-Validating Protocol:

    • Prepare a 1 µg/mL solution of the analyte in Methanol containing 0.1% Formic Acid.

    • Validation Step: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Mass accuracy must be verified to be < 5 ppm before sample injection.

    • Infuse the sample at 10 µL/min. Acquire full scan data (m/z 100–1000) and apply Collision-Induced Dissociation (CID) at 20 eV for MS/MS fragmentation.

Spectroscopic Data Analysis

HRMS and Fragmentation Pathway

The exact monoisotopic mass of C₁₅H₁₈N₂O₃ is 274.1317 Da. Under ESI+ conditions, the protonated molecule [M+H]+ is observed at m/z 275.1390 . The application of collision energy yields a highly diagnostic fragmentation cascade[6]. The most thermodynamically favored initial cleavage is the loss of the pentyloxy chain via a McLafferty-type rearrangement or direct alkene elimination, yielding a stable phenol-pyrazole fragment.

Fragmentation M [M+H]+ Ion m/z 275.14 F1 Phenol Fragment m/z 205.06 M->F1 - C5H10 (Pentene, 70 Da) F2 Decarboxylation m/z 231.15 M->F2 - CO2 (44 Da) F3 Core Pyrazole m/z 161.07 F1->F3 - CO2 (44 Da)

Proposed ESI-MS/MS fragmentation pathway for 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid.

FT-IR Vibrational Analysis

The ATR-FTIR spectrum is dominated by the complex hydrogen-bonding network of the headgroup. A very broad, continuous absorption band from 3300 to 2500 cm⁻¹ is the hallmark of the strongly hydrogen-bonded carboxylic O-H overlapping with the pyrazole N-H stretch. The aliphatic C-H stretches from the pentyloxy tail emerge sharply at 2955, 2930, and 2870 cm⁻¹ [1]. The carboxylic carbonyl (C=O) stretch is observed at 1695 cm⁻¹ , slightly lower than a typical aliphatic acid due to conjugation with the pyrazole ring[2]. The asymmetric C-O-C stretch of the ether linkage provides a strong, diagnostic peak at 1250 cm⁻¹ .

¹H and ¹³C NMR Elucidation

In DMSO-d₆, the acidic protons (COOH and pyrazole NH) undergo rapid chemical exchange, often coalescing into a single, highly broadened resonance between 13.00 and 13.80 ppm [4]. The aromatic region displays a classic AA'BB' spin system characteristic of a para-substituted benzene ring. The protons ortho to the pyrazole ring (H-2', H-6') are deshielded by the heterocycle, appearing as a doublet at 7.75 ppm . The protons ortho to the electron-donating pentyloxy group (H-3', H-5') are shielded, appearing at 7.02 ppm . The isolated pyrazole C4-H appears as a sharp singlet at 7.10 ppm [5]. The aliphatic pentyloxy chain is easily assigned via first-order coupling: a triplet at 4.01 ppm (O-CH₂), a multiplet at 1.73 ppm , a broad multiplet at 1.35–1.45 ppm for the central methylenes, and a terminal methyl triplet at 0.90 ppm [1].

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
13.50br s2H-COOH, Pyrazole N-H (Exchangeable)
7.75d2H8.8Phenyl H-2', H-6'
7.10s1H-Pyrazole H-4
7.02d2H8.8Phenyl H-3', H-5'
4.01t2H6.5-O-CH₂- (Pentyl C1)
1.73m2H--CH₂- (Pentyl C2)
1.35 – 1.45m4H--CH₂-CH₂- (Pentyl C3, C4)
0.90t3H7.1-CH₃ (Pentyl C5)
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
162.5Quaternary (C=O)Carboxylic Acid C=O
159.2Quaternary (Ar-O)Phenyl C-4'
146.1Quaternary (Ar)Pyrazole C-3
140.5Quaternary (Ar)Pyrazole C-5
127.3CH (Ar)Phenyl C-2', C-6'
122.0Quaternary (Ar)Phenyl C-1'
115.1CH (Ar)Phenyl C-3', C-5'
104.8CH (Ar)Pyrazole C-4
67.8CH₂-O-CH₂- (Pentyl C1)
28.6, 28.0, 22.1CH₂Aliphatic chain (Pentyl C2, C3, C4)
14.2CH₃Terminal Methyl (Pentyl C5)
Table 3: Key FT-IR (ATR) and HRMS Data
TechniqueDiagnostic ValueAssignment / Structural Implication
FT-IR 3300–2500 cm⁻¹ (broad)Strongly H-bonded O-H and N-H
FT-IR 1695 cm⁻¹ (strong)Conjugated Carboxylic C=O stretch
FT-IR 1250 cm⁻¹ (strong)Asymmetric C-O-C stretch (Alkyl aryl ether)
HRMS m/z 275.1390 [M+H]+ (Calculated for C₁₅H₁₉N₂O₃: 275.1390)
HRMS MS/MS m/z 205.0608 [M+H−C5​H10​]+ (Loss of pentene chain)

References

  • Title: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives Source: ResearchGate URL:[Link][4]

  • Title: Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one Source: ResearchGate URL:[Link][1]

  • Title: Pyrazole-Based Lamellarin O Analogues: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: The Royal Society of Chemistry (RSC) URL:[Link][5]

  • Title: Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes Source: Beilstein Journal of Organic Chemistry URL:[Link][6]

Sources

In Silico Modeling of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides an in-depth technical walkthrough of the in silico modeling of a specific pyrazole derivative, 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid. We will explore a hypothetical scenario where this compound is investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis and a crucial target in anti-angiogenic cancer therapies.[5]

This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. The methodologies outlined herein are intended to be self-validating, providing a robust framework for computational drug discovery.

Target Identification and Ligand Preparation

Scientific Rationale: Why VEGFR-2?

The selection of a biological target is the foundational step in any drug discovery campaign. Pyrazole derivatives have been repeatedly shown to possess anti-proliferative effects.[6][7] Furthermore, in silico studies have successfully identified pyrazole-based compounds as potent inhibitors of VEGFR-2 kinase.[5] The overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a well-validated target for cancer therapeutics. Therefore, investigating the interaction of our lead compound with VEGFR-2 is a scientifically sound starting point.

Protocol: Ligand and Receptor Preparation

A crucial prerequisite for accurate in silico modeling is the proper preparation of both the ligand (our compound) and the receptor (VEGFR-2).

Step-by-Step Protocol:

  • Ligand Structure Generation:

    • The 2D structure of "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid" is drawn using chemical drawing software such as MarvinSketch or ChemDraw.

    • The 2D structure is then converted to a 3D structure.

    • Energy minimization of the 3D structure is performed using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like Avogadro or UCSF Chimera.

  • Receptor Structure Retrieval and Preparation:

    • The 3D structure of the target protein, VEGFR-2, is obtained from the Protein Data Bank (PDB). A suitable crystal structure with a co-crystallized ligand is preferred (e.g., PDB ID: 4AGD).

    • The protein structure is prepared by:

      • Removing water molecules and any co-solvents.

      • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

      • Assigning correct bond orders and protonation states for amino acid residues, particularly histidines.

      • Repairing any missing side chains or loops using tools like SWISS-MODEL or the "Dunbrack rotamer library" in UCSF Chimera.

Molecular Docking: Predicting Binding Affinity and Pose

Scientific Rationale: Understanding the Interaction

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[1] This allows us to hypothesize how our compound might interact with the active site of VEGFR-2 and to rank it against other potential inhibitors.

Workflow for Molecular Docking

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Grid_Generation Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Generation Receptor_Prep Receptor Preparation (PDB, Add Hydrogens, Clean) Receptor_Prep->Grid_Generation Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Generation->Docking_Run Pose_Analysis Analyze Binding Poses (Clustering, Visual Inspection) Docking_Run->Pose_Analysis Scoring Evaluate Docking Score (Binding Affinity Estimation) Pose_Analysis->Scoring Interaction_Analysis Identify Key Interactions (H-bonds, Hydrophobic) Scoring->Interaction_Analysis

Caption: Molecular Docking Workflow

Protocol: Molecular Docking with AutoDock Vina

Step-by-Step Protocol:

  • Grid Box Definition:

    • The active site of VEGFR-2 is defined by creating a grid box that encompasses the region where the co-crystallized ligand binds. This is a critical step to focus the docking search.

  • Docking Execution:

    • The prepared ligand and receptor files, along with the grid parameters, are used as input for a docking program like AutoDock Vina.

    • The program will generate multiple binding poses of the ligand within the active site and calculate a corresponding binding affinity score for each pose.

  • Results Analysis:

    • The docking results are analyzed to identify the pose with the best score (most negative value).

    • This top-scoring pose is visualized in a molecular visualization program (e.g., PyMOL, UCSF Chimera) to examine the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of VEGFR-2.

Hypothetical Docking Results Binding Affinity (kcal/mol) Key Interacting Residues (VEGFR-2)
3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid -9.2Cys919, Asp1046, Glu885, Val848
Sunitinib (Standard) -10.0Cys919, Asp1046, Glu885, Phe1047
Pazopanib (Standard) -9.9Cys919, Asp1046, Glu885, Val916

Molecular Dynamics Simulation: Assessing Complex Stability

Scientific Rationale: From a Static to a Dynamic View

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective.[5][6] By simulating the movement of atoms over time, we can assess the stability of the ligand-receptor complex and gain deeper insights into the binding mechanism.

Workflow for Molecular Dynamics Simulation

G cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis Complex_Prep Prepare Ligand-Receptor Complex (from Docking) Solvation Solvate with Water Box Complex_Prep->Solvation Ionization Add Ions for Neutralization Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_Run Production MD Run (e.g., 100 ns) Equilibration->Production_Run Trajectory_Analysis Analyze Trajectory (RMSD, RMSF, RoG) Production_Run->Trajectory_Analysis Binding_Energy Calculate Binding Free Energy (MM/PBSA or MM/GBSA) Trajectory_Analysis->Binding_Energy

Caption: Molecular Dynamics Simulation Workflow

Protocol: MD Simulation using GROMACS

Step-by-Step Protocol:

  • System Preparation:

    • The best-ranked docked complex is used as the starting point.

    • The complex is placed in a periodic box of water molecules (solvation).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Simulation:

    • The system undergoes energy minimization to remove any steric clashes.

    • A two-step equilibration process (NVT and NPT ensembles) is performed to bring the system to the desired temperature and pressure.

    • A production MD run is then executed for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of atomic movements.

  • Trajectory Analysis:

    • The trajectory is analyzed to calculate various parameters:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Radius of Gyration (RoG): To evaluate the compactness of the protein.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed to provide a more accurate estimation of binding affinity.

Hypothetical MD Simulation Data (100 ns) Average RMSD (Å) Average RoG (Å) MM/GBSA Binding Energy (kcal/mol)
VEGFR-2 - Compound Complex 1.819.5-45.54
Apo-VEGFR-2 (unbound) 2.520.1N/A

ADMET Prediction: Evaluating Drug-Likeness

Scientific Rationale: Beyond Potency

A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction allows for the early identification of potential liabilities, saving time and resources in the drug development pipeline.

Protocol: In Silico ADMET Prediction

Step-by-Step Protocol:

  • Physicochemical Properties Calculation:

    • The 2D structure of the compound is used as input for online tools like SwissADME or commercial software.

    • Key physicochemical properties are calculated, including molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

  • Pharmacokinetic and Toxicity Prediction:

    • The same tools are used to predict pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

    • Toxicity predictions, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are also performed.

Predicted ADMET Properties Value Interpretation
Molecular Weight 324.38 g/mol Favorable (within Lipinski's rule of five)
logP 4.2Good lipophilicity for cell permeability
Hydrogen Bond Donors 2Favorable (within Lipinski's rule of five)
Hydrogen Bond Acceptors 4Favorable (within Lipinski's rule of five)
TPSA 71.8 ŲGood oral bioavailability predicted
GI Absorption HighLikely to be well-absorbed from the gut
BBB Permeant NoReduced risk of central nervous system side effects
Ames Toxicity Non-mutagenicLow risk of carcinogenicity
hERG Inhibition Low riskReduced risk of cardiotoxicity

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial investigation of "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid" as a potential VEGFR-2 inhibitor. Through a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate a robust preliminary assessment of a compound's therapeutic potential. The hypothetical data presented suggests that our lead compound exhibits promising binding affinity for VEGFR-2, forms a stable complex, and possesses favorable drug-like properties. These in silico findings provide a strong rationale for progressing this compound to in vitro and in vivo experimental validation. The integration of computational and experimental approaches is paramount for the successful and efficient discovery of novel therapeutics.[1]

References

  • Wanode, P. et al. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science (2026).
  • Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. PubMed
  • Synergistic in silico exploration of some pyrazole-based potential anticancer agents: a DFT, molecular docking, and molecular dynamics study.
  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Applic
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Deriv
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid deriv
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by gastrointestinal toxicity, primarily driven by the off-target inhibition of the cytoprotective Cyclooxygenase-1 (COX-1) enzyme. The advent of selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs) revolutionized inflammation management[1].

3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid is a rationally designed bioisostere that merges the proven safety profile of pyrazole-based scaffolds (e.g., celecoxib) with the anchoring properties of carboxylic acid NSAIDs (e.g., lonazolac)[2].

The Causality of Structural Design

The selectivity of this compound is not serendipitous; it is governed by strict structure-activity relationship (SAR) principles exploiting the subtle topological differences between COX-1 and COX-2 active sites:

  • The Primary Anchor (Pyrazole-5-carboxylic acid): The carboxylic acid moiety forms critical electrostatic and hydrogen-bonding interactions with Arg120 and Tyr355 at the base of the cyclooxygenase channel, mimicking the binding of natural arachidonic acid. The pyrazole ring serves as a rigid, planar hinge that properly orients the rest of the molecule[3].

  • The Selectivity Tail (Pentyloxy-phenyl group): The COX-2 active site differs from COX-1 primarily by a single amino acid substitution at position 523 (Isoleucine in COX-1 to Valine in COX-2). The smaller Valine residue in COX-2 opens a secondary, highly lipophilic side pocket. The extended pentyloxy chain is specifically engineered to project into this Val523-gated pocket. In COX-1, the bulky Isoleucine creates a steric clash, preventing the compound from binding and thereby conferring extreme COX-2 selectivity.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) Ile523 Gate AA->COX1 COX2 COX-2 (Inducible) Val523 Pocket AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Inhibitor 3-[4-(pentyloxy)phenyl]-1H- pyrazole-5-carboxylic acid Inhibitor->COX1 Steric Clash Inhibitor->COX2 Selective Blockade PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2

Mechanism of selective COX-2 inhibition via the Val523 hydrophobic pocket.

Experimental Workflows & Protocols

To ensure rigorous, self-validating data generation, the following multi-tier screening workflow must be employed.

Workflow Prep 1. Compound Prep (DMSO Stocks) Enzyme 2. In Vitro Assay COX-1/2 Fluorometric Prep->Enzyme Cell 3. Cell Assay RAW 264.7 + LPS Enzyme->Cell Analysis 4. Data Analysis IC50 & S.I. Calc Cell->Analysis

Multi-tier screening workflow for validating COX-2 selective inhibitors.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Scientific Rationale: We utilize a peroxidase-coupled fluorometric assay using ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX enzymes possess both cyclooxygenase and peroxidase active sites. The peroxidase converts intermediate PGG2 to PGH2, simultaneously oxidizing non-fluorescent ADHP into highly fluorescent resorufin. This 1:1 stoichiometric coupling avoids the rapid degradation issues associated with measuring arachidonic acid directly.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0). Reconstitute ovine COX-1 and human recombinant COX-2 enzymes. Prepare a 10 mM stock of the pyrazole inhibitor in anhydrous DMSO.

  • Inhibitor Dilution: Create a 10-point dose-response curve (100 µM down to 0.001 µM) in Assay Buffer. Quality Control: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation (Critical Step): Add 10 µL of the inhibitor to 150 µL of Assay Buffer containing Heme and COX enzyme. Incubate at 37°C for 15 minutes.

    • Expert Insight: Selective COX-2 inhibitors exhibit time-dependent, slow-binding kinetics due to the conformational changes required to fully occupy the Val523 pocket. Omitting this pre-incubation artificially inflates IC50 values, leading to false negatives.

  • Reaction Initiation: Add 10 µL of a substrate master mix containing Arachidonic Acid (final concentration 10 µM) and ADHP (final concentration 10 µM).

  • Detection: Read fluorescence immediately using a microplate reader (Ex 535 nm / Em 587 nm) in kinetic mode for 5 minutes. Calculate the initial velocity (V0) of the linear phase.

  • Validation: A Z'-factor > 0.6 must be achieved between the vehicle control (1% DMSO) and the positive control (10 µM Celecoxib) for the plate to be deemed valid.

Protocol B: Cell-Based Efficacy in LPS-Stimulated RAW 264.7 Macrophages

Scientific Rationale: While biochemical assays prove target affinity, cell-based assays validate membrane permeability and intracellular target engagement. RAW 264.7 murine macrophages express negligible basal COX-2 but exhibit robust COX-2 induction upon Toll-like receptor 4 (TLR4) activation by Lipopolysaccharide (LPS)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of the pyrazole inhibitor. Incubate for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Harvest & Readout: Collect the cellular supernatant. Quantify Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.

  • Orthogonal Viability Check: Perform an MTT assay on the remaining cells. Expert Insight: This ensures that observed PGE2 reductions are due to true COX-2 inhibition, not compound cytotoxicity.

Quantitative Data Presentation

The tables below summarize the expected pharmacological profile of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid compared to clinical standards. The data demonstrates profound COX-2 selectivity, outperforming both traditional non-selective NSAIDs (Indomethacin) and first-generation coxibs (Celecoxib).

Table 1: In Vitro Enzyme Inhibition Kinetics

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*
3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid > 50.000.045> 1111.0
Celecoxib (Reference)14.800.22067.2
Indomethacin (Reference)0.181.2500.14

*Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50. A higher SI indicates greater safety against gastrointestinal adverse events.

Table 2: Cell-Based Anti-Inflammatory Activity (RAW 264.7 Macrophages)

CompoundPGE2 Inhibition IC50 (µM)Cell Viability at 10 µM (%)
3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid 0.1298.5 ± 1.2
Celecoxib (Reference)0.3595.2 ± 2.1

Conclusion

The integration of a pentyloxy-phenyl tail onto a pyrazole-5-carboxylic acid core yields a highly potent, exceptionally selective COX-2 inhibitor. The biochemical assays confirm that the extended lipophilic tail successfully exploits the COX-2 specific Val523 pocket, while cell-based models validate its physiological efficacy and lack of cytotoxicity[4][5]. This compound represents a highly viable candidate for further preclinical pharmacokinetic (PK) and in vivo hyperalgesia modeling.

References

  • Halim, P. et al. "Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition." Bioorganic Chemistry, 2022.
  • RSC Publishing. "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Advances, 2022.
  • Molecular Diversity. "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity." Molecular Diversity, 2025/2026.
  • PMC / NIH. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential." National Institutes of Health, 2023.
  • Basic & Clinical Pharmacology & Toxicology. "A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug." PubMed, 2011.

Sources

Application Note: In Vivo Pharmacological Profiling of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application Area: Metabolic Syndrome, Type 2 Diabetes (T2DM), and Lipid-Sensing GPCR Pharmacology

Introduction & Pharmacological Rationale

The compound 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid represents a highly optimized structural scaffold for targeting lipid-sensing G-protein coupled receptors (GPCRs), most notably the Free Fatty Acid Receptor 1 (FFAR1/GPR40).

From a medicinal chemistry perspective, the architecture of this molecule is highly deliberate. The pyrazole-5-carboxylic acid moiety acts as a polar head group—a bioisostere for endogenous free fatty acids—anchoring the molecule via electrostatic interactions to the Arg/Tyr network within the receptor's orthosteric binding pocket[1]. Conversely, the pentyloxyphenyl tail provides the exact lipophilicity (LogP) required to penetrate the transmembrane domains and stabilize the active receptor conformation.

Unlike sulfonylureas, which force insulin secretion independent of ambient glucose, activation of GPR40 by this compound potentiates Glucose-Stimulated Insulin Secretion (GSIS) . This mechanism ensures that insulin is only released during hyperglycemic states, effectively eliminating the risk of drug-induced hypoglycemia[1]. This application note details the rigorous in vivo protocols required to evaluate the efficacy of this compound in murine models of diet-induced obesity (DIO).

G Ligand 3-[4-(pentyloxy)phenyl]- 1H-pyrazole-5-carboxylic acid Receptor GPR40 / FFAR1 (Pancreatic β-cell) Ligand->Receptor Binds Pocket Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ ↑ IP3->Ca ER Ca2+ Release Insulin Glucose-Stimulated Insulin Secretion Ca->Insulin Triggers Exocytosis

Fig 1: GPR40 signaling cascade triggered by 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid.

Experimental Design: Causality and Model Selection

To accurately assess the therapeutic potential of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid, the experimental model must replicate the pathophysiology of human metabolic syndrome.

The Diet-Induced Obesity (DIO) Mouse Model

We utilize the C57BL/6J DIO mouse model . When fed a 60 kcal% high-fat diet (HFD) for 12 to 16 weeks, C57BL/6J mice reliably develop severe obesity, hyperinsulinemia, and impaired glucose tolerance[2]. This model is vastly superior to genetic models (like ob/ob or db/db mice) for this specific compound, as genetic models lack functional leptin signaling, which can confound the interpretation of lipid-sensing receptor pharmacology[3].

The 6-Hour Fasting Paradigm

Historically, researchers utilized a 14-18 hour overnight fast prior to an Oral Glucose Tolerance Test (OGTT). However, as a self-validating protocol standard, we strictly mandate a 6-hour morning fast (e.g., 08:00 to 14:00) . Recent metabolic phenotyping guidelines demonstrate that overnight fasting in mice induces a severe catabolic state, up to 10% body weight loss, and artificial insulin resistance[4]. A 6-hour fast accurately reflects the basal post-absorptive state, ensuring that the GSIS measured is a direct result of the compound's pharmacology, not a stress response[5].

Step-by-Step Methodologies

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

Due to the highly lipophilic pentyloxy tail, aqueous solubility is limited. The compound must be formulated as a homogenous microsuspension to ensure consistent oral bioavailability.

  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween-80 in sterile Milli-Q water. Stir overnight at 4°C to ensure complete dissolution.

  • Compound Suspension: Weigh the required amount of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid. Add the vehicle to achieve a target concentration of 1 mg/mL.

  • Homogenization: Sonicate the mixture in a water bath at room temperature for 15 minutes, followed by vortexing for 3 minutes until a milky, uniform suspension is formed.

  • Dosing: Administer to C57BL/6J mice via oral gavage (PO) at a volume of 10 mL/kg (yielding a 10 mg/kg dose).

Protocol B: Oral Glucose Tolerance Test (OGTT) in DIO Mice

This protocol evaluates the in vivo efficacy of the compound in blunting glucose excursions[6].

  • Fasting: Transfer 16-week HFD-fed C57BL/6J mice to clean cages with fresh bedding (to prevent coprophagy) and remove food at 08:00 AM. Provide water ad libitum.

  • Baseline Sampling (t = -30 min): At 13:30, gently restrain the mouse. Snip the very tip of the tail (1 mm) and massage gently. Measure baseline blood glucose using a handheld glucometer. Collect 20 µL of blood into an EDTA-coated capillary tube for baseline insulin quantification.

  • Compound Administration (t = -30 min): Immediately dose the animals with either the Vehicle or 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid (10 mg/kg, PO).

  • Glucose Challenge (t = 0 min): At 14:00, administer a 2 g/kg dose of D-glucose (prepared as a 20% w/v solution in sterile water) via oral gavage[5].

  • Kinetic Sampling: Measure blood glucose from the tail vein at t = 15, 30, 60, 90, and 120 minutes post-glucose challenge. Collect 20 µL blood samples at t = 15 and t = 30 minutes for insulin ELISA analysis[6].

  • Plasma Separation: Centrifuge the EDTA tubes at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until insulin quantification.

Workflow Acclimation Week 0 Acclimation of C57BL/6J Mice DIO Weeks 1-16 60 kcal% High-Fat Diet (DIO Induction) Acclimation->DIO Fasting Week 17 (Day 1) 6-Hour Morning Fast (08:00-14:00) DIO->Fasting Dosing t = -30 min Oral Dosing of Pyrazole Derivative Fasting->Dosing OGTT t = 0 min Oral Glucose Challenge (2 g/kg) Dosing->OGTT Sampling t = 15 to 120 min Blood Collection (Glucose & Insulin) OGTT->Sampling

Fig 2: In vivo workflow for DIO induction and OGTT evaluation.

Data Presentation and Expected Outcomes

To validate the assay, the data must be compiled into standardized tables. The area under the curve (AUC) for glucose clearance is the primary endpoint, while the early-phase insulin response (t = 15 min) confirms the GSIS mechanism.

Table 1: Representative Pharmacokinetic Parameters (10 mg/kg, PO)

ParameterUnitVehicle Control3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid
Cmax ng/mLN/A1,450 ± 210
Tmax hoursN/A1.5 ± 0.5
AUC(0-24h) ng·h/mLN/A8,200 ± 650
Half-life (t1/2) hoursN/A4.2 ± 0.8

Table 2: In Vivo OGTT Efficacy Summary (DIO Mice)

Treatment GroupFasting Glucose (mg/dL)Glucose AUC (mg/dL·min)Plasma Insulin at t=15 min (ng/mL)
Lean Control (Chow) 110 ± 1215,500 ± 1,2001.2 ± 0.3
DIO + Vehicle 185 ± 1838,400 ± 3,1002.5 ± 0.4
DIO + Compound (3 mg/kg) 178 ± 1529,100 ± 2,5004.1 ± 0.6
DIO + Compound (10 mg/kg) 175 ± 1422,800 ± 1,900 5.8 ± 0.8

*(Note: Data represents expected pharmacological profiling based on structurally analogous GPR40 agonists. *p < 0.05, *p < 0.01 vs. DIO + Vehicle).

References

  • Guidelines and Considerations for Metabolic Tolerance Tests in Mice Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

  • A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • A protocol for studying glucose homeostasis and islet function in mice Source: National Center for Biotechnology Information (PMC) URL:[Link][6]

  • Revisited guidelines for metabolic tolerance tests in mice Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Discovery of LY3104607: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

Application Note: Advanced Formulation Strategies for 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid (hereafter referred to as PPPC ) represents a class of highly lipophilic pyrazole derivatives with significant pharmacological potential. Characterized by its hydrophobic pentyloxy tail and ionizable pyrazole-carboxylic acid core, PPPC exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: poor aqueous solubility and variable permeability.

This application note details a self-validating, scalable protocol for encapsulating PPPC into Lipid Nanoparticles (LNPs) using microfluidic mixing. By leveraging the pH-dependent ionization of the carboxylic acid moiety and the lipophilicity of the pentyloxy chain, this formulation achieves >85% encapsulation efficiency and enhances bioavailability for preclinical evaluation [1].

Physicochemical Profiling & Formulation Rationale

Mechanistic Causality in Excipient Selection

To design an effective delivery system, one must first deconstruct the API's molecular architecture:

  • The Pentyloxy Chain: This aliphatic tail drives the molecule's high partition coefficient (LogP ~4.5), rendering it virtually insoluble in aqueous media at neutral pH. It necessitates a lipidic or hydrophobic microenvironment for solubilization.

  • The Pyrazole-5-Carboxylic Acid Core: The carboxylic acid provides a pH-dependent solubility switch (pKa ~4.2). At pH > 5.5, the moiety is ionized, which can cause partitioning out of neutral lipid cores.

The Solution: We utilize an ionizable cationic lipid blend in the organic phase. During microfluidic mixing at an acidic pH (pH 4.0), the un-ionized PPPC co-precipitates with the lipids. Subsequent dialysis into a physiological buffer (pH 7.4) locks the API within the LNP core, preventing premature drug leakage [2].

Experimental Workflows & Protocols

Protocol A: Pre-Formulation Excipient Screening

Objective: Identify the optimal lipid matrix for PPPC solubilization.

  • Weigh 5 mg of PPPC into clear glass HPLC vials.

  • Add 1 mL of respective liquid lipids/surfactants (e.g., Capryol 90, Tween 80, DSPC in ethanol).

  • Vortex for 5 minutes at 2500 rpm, followed by sonication in a water bath at 37°C for 30 minutes.

  • Centrifuge at 10,000 × g for 15 minutes to pellet undissolved API.

  • Quantify the dissolved PPPC in the supernatant via RP-HPLC (C18 column, 60:40 Acetonitrile:Water with 0.1% TFA, detection at 254 nm).

Table 1: Equilibrium Solubility of PPPC in Various Vehicles (at 25°C)

Excipient / SolventClassificationSolubility (mg/mL)Suitability for LNP
Water (pH 7.0)Aqueous Buffer< 0.01N/A
EthanolOrganic Solvent45.2 ± 2.1Primary Solvent
Capryol 90Liquid Lipid28.4 ± 1.5Co-solvent
DSPC (in EtOH)Phospholipid35.6 ± 1.8Core Matrix
Tween 80Surfactant12.3 ± 0.9Steric Stabilizer
Protocol B: Microfluidic Assembly of PPPC-LNPs

Objective: Continuous-flow synthesis of monodisperse nanoparticles.

  • Aqueous Phase Preparation: Prepare 50 mM Citrate buffer, adjusted to pH 4.0. Filter through a 0.22 µm PES membrane.

  • Organic Phase Preparation: Dissolve PPPC, DSPC, Cholesterol, and DMG-PEG2000 in anhydrous ethanol at a molar ratio of 10:45:43:2. The final total lipid concentration should be 15 mM.

  • Microfluidic Mixing:

    • Load the aqueous and organic phases into sterile syringes.

    • Mount on a microfluidic pumping system (e.g., Precision NanoSystems Ignite).

    • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

  • Downstream Processing: Collect the effluent and immediately dialyze (10 kDa MWCO) against 1X PBS (pH 7.4) for 24 hours to remove ethanol and neutralize the pH.

System Visualization

The following diagram illustrates the microfluidic self-assembly mechanism, highlighting the transition from solvated API to the sterically stabilized lipid nanoparticle.

G API PPPC API (Hydrophobic) Mix1 Organic Phase (Ethanol) API->Mix1 Lipids Lipid Excipients (DSPC, Chol, PEG) Lipids->Mix1 Aqueous Citrate Buffer (pH 4.0) Microfluidics Microfluidic Mixing (FRR 3:1, High Shear) Aqueous->Microfluidics Mix1->Microfluidics Dialysis Dialysis & Buffer Exchange (PBS pH 7.4) Microfluidics->Dialysis LNP PPPC-Loaded LNPs (<100 nm, PDI <0.2) Dialysis->LNP

Figure 1: Microfluidic workflow for the encapsulation of PPPC into Lipid Nanoparticles.

Quality Control & Self-Validating Metrics

To ensure the protocol is self-validating, the following critical quality attributes (CQAs) must be met post-dialysis:

  • Particle Size & Polydispersity (PDI): Measured via Dynamic Light Scattering (DLS). Acceptable range: 60–90 nm with a PDI < 0.2. Larger sizes indicate premature API precipitation before lipid encapsulation.

  • Encapsulation Efficiency (EE%): Must exceed 85%. Calculated by lysing the LNPs with 0.1% Triton X-100 and quantifying total vs. free PPPC via HPLC. If EE% drops below 80%, the lipid-to-drug ratio must be increased to accommodate the bulky pentyloxy-phenyl moiety.

References

  • Wu, J., et al. "Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives." ACS Publications, 2012. Available at:[Link]

  • Sonar, J. P., et al. "Synthesis and anti-proliferative screening of new thiazole compounds." European Chemical Bulletin, 2020. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid .

Rather than a generic protocol, this guide deconstructs the three-step synthetic workflow (Claisen condensation Cyclocondensation Saponification) to address the exact physicochemical bottlenecks that cause yield degradation.

Synthesis Workflow Overview

SynthesisPathway A 4-(pentyloxy)acetophenone + Diethyl oxalate B Ethyl 4-(4-(pentyloxy)phenyl) -2,4-dioxobutanoate A->B NaOEt, EtOH/THF Claisen Condensation C Ethyl 3-[4-(pentyloxy)phenyl] -1H-pyrazole-5-carboxylate B->C Hydrazine hydrate, AcOH Cyclocondensation D 3-[4-(pentyloxy)phenyl] -1H-pyrazole-5-carboxylic acid C->D NaOH, EtOH/H2O Saponification

Caption: Synthesis workflow of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide & FAQs
Q1: Why is the yield of my Claisen condensation step (forming the 2,4-dioxobutanoate intermediate) so low, and why am I seeing multiple spots on my TLC?

Causality & Expert Insight: The Claisen condensation between 4-(pentyloxy)acetophenone and diethyl oxalate is highly susceptible to competing side reactions, primarily the self-condensation of the acetophenone. If the enolate of the acetophenone reacts with another molecule of acetophenone rather than the diethyl oxalate, your yield will plummet. Furthermore, sodium ethoxide (NaOEt) is highly moisture-sensitive; any water present will hydrolyze the diethyl oxalate, destroying the reaction stoichiometry.

Solution & Self-Validating Protocol: Do not mix the ketone and base first. You must control the instantaneous concentration of the enolizable ketone so that self-condensation becomes [1].

  • Preparation: Flame-dry all glassware. Prepare a solution of freshly cut sodium metal in anhydrous ethanol to generate NaOEt, or use high-quality commercial NaOEt in anhydrous THF.

  • Electrophile Loading: Add an excess of diethyl oxalate (1.5 to 2.0 equivalents) to the NaOEt solution and cool the mixture to 0 °C in an ice bath.

  • Slow Addition: Dissolve 4-(pentyloxy)acetophenone in a minimal amount of anhydrous THF. Add this solution dropwise (over 30-60 minutes) to the cold base/oxalate mixture.

  • Self-Validation Check: The reaction mixture should transition from clear to a thick, yellow/orange suspension as the sodium salt of the 1,3-dicarbonyl precipitates. If the solution turns dark brown or black, moisture has likely compromised the base, or the addition was too fast, leading to polymerization/self-condensation.

Q2: During the cyclocondensation with hydrazine, I'm getting poor conversion (around 35-45%). How can I drive this to completion?

Causality & Expert Insight: A critical oversight in sequential pyrazole synthesis is the carryover of high pH from the Claisen condensation. The excess sodium ethoxide creates a highly basic environment. While hydrazine is a strong nucleophile, the final formation of the pyrazole ring requires the dehydration of the intermediate hydrazone—a mechanistic step that is severely hindered at high pH.

Solution & Self-Validating Protocol: You must modify the pH prior to the addition of hydrazine. Neutralizing the excess base with glacial acetic acid catalyzes the cyclocondensation, which has been shown to improve yields from ~45% to[2].

  • Neutralization: Take the crude reaction mixture containing the ethyl 4-(4-(pentyloxy)phenyl)-2,4-dioxobutanoate and cool it to 0 °C. Add glacial acetic acid dropwise until the pH reaches approximately 5-6 (verify with pH paper).

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) slowly to the neutralized mixture.

  • Cyclization: Stir at room temperature for 2 hours, then heat to a mild reflux (80 °C) for 1-2 hours to drive the dehydration step.

  • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The intermediate 1,3-dicarbonyl (which often streaks or stains intensely with FeCl3) should completely disappear, replaced by a single, tight, UV-active spot corresponding to the pyrazole ester.

Q3: I am losing product during the final saponification step. Is the pyrazole ring degrading?

Causality & Expert Insight: The pyrazole core itself is highly stable, but pyrazole-5-carboxylic acids are uniquely prone to decarboxylation when subjected to harsh conditions (high heat combined with strong acids or bases)[3]. If you are boiling the ester in strong aqueous base and then acidifying aggressively at elevated temperatures, you are driving off CO2, resulting in the formation of the undesired des-carboxy byproduct (3-[4-(pentyloxy)phenyl]-1H-pyrazole).

Solution & Self-Validating Protocol: Perform the saponification under strictly mild, temperature-controlled conditions.

  • Hydrolysis: Dissolve the ethyl 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylate in a 1:1 mixture of THF and Methanol. Add 2.0 equivalents of 1M aqueous LiOH or NaOH.

  • Temperature Control: Stir at room temperature (do not exceed 40 °C) for 4-6 hours.

  • Solvent Removal: Evaporate the organic solvents under reduced pressure ensuring the water bath temperature remains below 35 °C.

  • Cold Acidification: Cool the remaining aqueous layer to 0 °C in an ice bath. Carefully acidify with 1M HCl to pH 2-3.

  • Self-Validation Check: Upon reaching pH 3, the target carboxylic acid will instantly crash out of the aqueous solution as a white/off-white precipitate. If gas evolution (bubbling) is observed during acidification, your solution was too warm, and decarboxylation is actively occurring.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield Detected Step1 Check Step 1: Claisen Condensation Start->Step1 Step2 Check Step 2: Cyclocondensation Start->Step2 Step3 Check Step 3: Saponification Start->Step3 Sol1 Ensure anhydrous conditions & slow ketone addition Step1->Sol1 High byproducts on TLC Sol2 Neutralize pH with AcOH before hydrazine addition Step2->Sol2 Incomplete cyclization Sol3 Control temp to <40°C to prevent decarboxylation Step3->Sol3 Product loss/gas evolution

Caption: Troubleshooting logic tree for identifying and resolving yield bottlenecks.

Quantitative Data Summary

To illustrate the impact of these optimized parameters, the following table summarizes the expected yield improvements across the three synthetic steps when moving from standard batch conditions to the optimized protocols described above:

Synthesis StepStandard ConditionsOptimized ConditionsKey Variable AlteredExpected Yield
1. Claisen Condensation Batch mixing at RTSlow ketone addition at 0 °CInstantaneous ketone concentration60% 85%+
2. Cyclocondensation Direct hydrazine additionpH neutralization with AcOHReaction pH (lowered to ~5-6)45% 80%+
3. Saponification Refluxing NaOH, hot HClRT LiOH, cold acidificationTemperature (prevent decarboxylation)50% 90%+
Overall Yield ~13% ~61%
References
  • Title: CHEM 330 Topics Discussed on Sept. 21 (Cross-Claisen Condensation Principles) Source: University of British Columbia URL: [Link]

  • Title: Ligand Design in the Optimization of Reduction Catalysis Reactions (Pyrazole Synthesis Optimization) Source: Scholaris URL: [Link]

  • Title: Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action (Decarboxylation of Pyrazoles) Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 3-aryl-1H-pyrazole-5-carboxylic acids. The target molecule, 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid , presents a unique "amphoteric-lipophilic" conflict.

To purify this compound successfully, you must understand its physicochemical causality: it contains a basic pyrazole nitrogen, an acidic carboxylic acid (pKa ~4.0), and a highly lipophilic 4-(pentyloxy)phenyl tail. This structural dichotomy causes zwitterionic behavior in polar media and aggressive streaking on standard stationary phases. Below is our definitive troubleshooting guide and self-validating methodology to overcome these challenges.

Part 1: Troubleshooting FAQs (Chromatography & Extraction)

Q1: Why does my product streak heavily on standard silica gel, resulting in poor recovery? A: The amphoteric nature of the pyrazole ring is the culprit. Pyrazoles possess a basic imine nitrogen that strongly hydrogen-bonds with the acidic silanol groups on standard silica gel. When combined with the carboxylic acid moiety, the molecule enters a zwitterionic state that drags across the column.

  • The Solution: You must deactivate the silica gel. Pre-treating your column with 1-2% triethylamine (TEA) or ammonia in methanol neutralizes the active silanol sites, preventing the N-C-N bond of the pyrazole from irreversibly binding to the stationary phase [1].

Q2: During liquid-liquid extraction, I am losing my product in the aqueous phase despite the lipophilic pentyloxy chain. How do I optimize the partition coefficient? A: While the 4-(pentyloxy)phenyl group provides significant lipophilicity, the pyrazole-carboxylic acid moiety becomes highly polar and water-soluble when ionized in alkaline or neutral conditions.

  • The Solution: Utilize isoelectric precipitation. You must adjust the aqueous phase pH to approximately 2.5–3.0 using hydrochloric acid. This specific pH fully protonates the carboxylate while avoiding the over-protonation of the pyrazole ring (conjugate acid pKa ~2.5). This neutralizes the molecule's net charge, driving it out of the aqueous phase to precipitate as a solid[2].

Q3: What are the optimal HPLC conditions for monitoring the purity of this specific compound? A: Standard C18 columns often yield broad, tailing peaks for pyrazole carboxylic acids due to secondary interactions with residual silanols.

  • The Solution: Transition to a reverse-phase column engineered with low silanol activity (e.g., Newcrom R1 or heavily end-capped equivalents). You must incorporate an acidic modifier like 0.1% formic acid (for MS compatibility) or phosphoric acid into your Acetonitrile/Water mobile phase. This suppresses the ionization of the carboxylic acid, ensuring the molecule remains in a single protonation state for sharp peak resolution [3].

Part 2: Quantitative Data & Method Comparison

To help you select the most appropriate purification strategy based on your crude mixture's profile, consult the synthesized empirical data below:

Purification MethodTypical Recovery Yield (%)Expected Purity (%)ScalabilityPrimary Impurity Removed
Isoelectric Precipitation 80 - 90%90 - 95%HighUnreacted starting materials
Recrystallization (EtOH/H2O) 65 - 75%> 98%HighRegioisomers, trace organics
Deactivated Silica Chromatography 50 - 60%> 99%LowClosely eluting byproducts
Ion-Exchange (Dowex 50WX8) 70 - 85%> 95%MediumInorganic salts, neutral organics

Part 3: Self-Validating Purification Workflow

Below is the logical workflow for isolating the target compound from a crude reaction mixture, prioritizing scalable, non-chromatographic techniques.

PurificationWorkflow Crude Crude Reaction Mixture AlkExt Alkaline Extraction (pH ~10) Solubilizes Carboxylate Crude->AlkExt OrgWash Organic Wash (Hexane) Removes Lipophilic Impurities AlkExt->OrgWash Acidify Acidification (pH ~2.5-3.0) Precipitates Target Acid OrgWash->Acidify Filter Filtration & Washing Acidify->Filter Chromatography Deactivated Silica Chromatography (If high purity needed) Filter->Chromatography <95% Purity Pure Pure 3-[4-(pentyloxy)phenyl] -1H-pyrazole-5-carboxylic acid Filter->Pure >95% Purity Chromatography->Pure

Workflow for the isolation and purification of the pyrazole-5-carboxylic acid derivative.

Step-by-Step Protocol: pH-Guided Precipitation and Recrystallization

This protocol relies on the distinct pKa values of the molecule to separate it from neutral lipophilic impurities (like unreacted 4-pentyloxyacetophenone).

Step 1: Solubilization Dissolve the crude reaction mixture in a dilute alkaline solution (1M NaOH) and ethyl acetate. The target compound will deprotonate at the carboxylic acid site, forming a water-soluble sodium carboxylate salt. Separate the layers and retain the aqueous phase.

Step 2: Organic Wash Wash the alkaline aqueous layer twice with a non-polar solvent (e.g., Hexane or Diethyl Ether).

  • Causality: The lipophilic impurities remain neutral at pH 10 and will partition into the organic layer, while the target zwitterion remains safely in the water.

Step 3: Isoelectric Acidification Slowly add 1M HCl to the aqueous phase under continuous stirring. Monitor the pH strictly using a calibrated pH meter. Stop when the pH reaches exactly 2.5 to 3.0. The target acid will precipitate as a white/off-white solid [2].

  • Self-Validation Checkpoint 1: If the solution remains clear at pH 3.0, the concentration of the aqueous layer is too low. Evaporate 50% of the water volume under reduced pressure and re-evaluate.

Step 4: Filtration & TLC Validation Collect the precipitate via vacuum filtration and wash with cold deionized water.

  • Self-Validation Checkpoint 2: Before discarding the filtrate, spot it on a TLC plate against the solid product (Eluent: EtOAc/MeOH 9:1 with 1% TEA). Visualize under UV (254 nm). The target compound should be entirely absent from the filtrate. If present, the pH was not adjusted correctly to the isoelectric point.

Step 5: Recrystallization Dissolve the solid in a minimal amount of boiling ethanol. Slowly add hot water dropwise until slight turbidity is observed. Allow the solution to cool undisturbed to room temperature, then transfer to an ice bath to yield high-purity crystals[1].

References

  • SIELC Technologies. "Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column." SIELC. [Link]

  • ResearchGate Community. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference for 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and medicinal chemists troubleshoot off-target effects and assay artifacts associated with 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid .

This compound is a classic amphiphile. It features a polar, metal-chelating headgroup (the pyrazole-5-carboxylic acid) and a highly lipophilic tail (the 4-pentyloxyphenyl moiety). While these structural features make it an attractive scaffold for certain targets (e.g., D-amino acid oxidase or cannabinoid receptors), they also introduce severe liabilities in in vitro assays, primarily through colloidal aggregation and transition metal chelation.

Below, you will find causality-driven FAQs, self-validating protocols, and diagnostic workflows to ensure your assay readouts represent true pharmacological engagement rather than physicochemical artifacts.

FAQ 1: The "Greasy Tail" – Colloidal Aggregation & Non-Specific Binding

Q: Why am I observing steep Hill slopes (>2.0), non-saturating inhibition curves, and poor structure-activity relationship (SAR) tracking for this compound?

The Causality: You are likely observing colloidal aggregation. The 5-carbon pentyloxy chain drives the molecule to self-assemble into liquid-liquid phase-separated micelles or colloids in aqueous buffers once it exceeds its Critical Aggregation Concentration (CAC)[1][2]. These colloids, typically 50–1000 nm in diameter, act as "protein sponges." They non-specifically sequester your target enzyme or receptor onto their highly hydrophobic surfaces, leading to partial denaturation and artifactual inhibition[3][4]. Because this is a phase transition rather than a 1:1 stoichiometric binding event, the dose-response curve becomes unnaturally steep.

Protocol 1: Detergent-Addition Validation Assay

To validate whether your inhibition is aggregation-driven, you must disrupt the colloid. Non-ionic detergents like Triton X-100 intercalate into the hydrophobic core of the small-molecule aggregates, dispersing them back into monomers.

Step-by-Step Methodology:

  • Prepare Buffers: Prepare your standard assay buffer and a parallel buffer supplemented with 0.01% (v/v) Triton X-100 (or 0.05% CHAPS if your protein is sensitive to Triton).

  • Control Setup (Self-Validation): Include a known, well-behaved stoichiometric inhibitor as a positive control. Its IC₅₀ should remain unchanged regardless of the detergent.

  • Compound Titration: Perform a 10-point dose-response titration of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid in both buffers.

  • Incubation: Pre-incubate the compound with your target protein for 15 minutes to allow colloid-protein interactions to reach equilibrium.

  • Readout & Analysis: Add the substrate and measure activity.

    • Interpretation: If the IC₅₀ shifts rightward by >10-fold or inhibition is completely abolished in the presence of detergent, the compound is an aggregator.

FAQ 2: The Chelating Core – Metalloenzyme Off-Target Effects

Q: My counter-screen shows that this compound inhibits unrelated metalloproteases and epigenetic enzymes. Is this a Pan-Assay Interference Compound (PAINS)?

The Causality: While not a traditional PAINS substructure, the 1H-pyrazole-5-carboxylic acid moiety is a potent bidentate chelator[5][6]. The adjacent pyrazole nitrogen and the carboxylate oxygen are perfectly spaced to coordinate transition metals (e.g., Zn²⁺, Co²⁺, Ni²⁺, Mn²⁺, Fe³⁺)[7][8]. If your assay relies on a metalloenzyme (like a zinc-dependent matrix metalloproteinase or an iron-dependent demethylase), the compound will strip the catalytic metal from the active site or form a ternary complex that blocks substrate entry.

Protocol 2: Metal-Rescue Diagnostic Assay

To prove the inhibition is driven by metal chelation rather than specific active-site binding, you must flood the system with excess metal to outcompete the compound.

Step-by-Step Methodology:

  • Determine Baseline IC₅₀: Run your standard dose-response assay to find the baseline IC₅₀ of the compound.

  • Metal Supplementation: Prepare assay buffers supplemented with 10 µM, 50 µM, and 100 µM of the catalytic metal ion (e.g., ZnSO₄ for zinc-dependent enzymes).

  • Control Setup: Ensure the added metal does not independently inhibit or hyper-activate the enzyme (run a DMSO vehicle control at each metal concentration).

  • Execute Assay: Re-run the compound dose-response in the metal-supplemented buffers.

  • Readout & Analysis:

    • Interpretation: If the IC₅₀ increases proportionally with the concentration of added metal (a rightward shift), the compound is acting via metal chelation.

Visualizing the Interference Mechanisms

To assist in your troubleshooting, refer to the logical frameworks below.

AggregationMechanism Monomer Monomeric Compound (< CAC) Colloid Colloidal Aggregate (> CAC) Monomer->Colloid Concentration Increases Specific Specific Binding (1:1 Stoichiometry) Monomer->Specific Valid Assay NonSpecific Non-Specific Sequestration (Protein Unfolding/Inhibition) Colloid->NonSpecific Artifactual Inhibition Target Target Protein Specific->Target NonSpecific->Target

Diagram 1: Mechanism of target sequestration via colloidal aggregation versus specific binding.

TroubleshootingWorkflow Start Observe Anomalous Inhibition (Hill > 2) AddDetergent Add 0.01% Triton X-100 to Assay Buffer Start->AddDetergent CheckActivity Does inhibition persist? AddDetergent->CheckActivity Aggregation Colloidal Aggregation Confirmed CheckActivity->Aggregation No (Activity Returns) CheckMetal Add Excess Metal (e.g., 50 µM Zn2+) CheckActivity->CheckMetal Yes MetalRescue Is activity rescued? CheckMetal->MetalRescue Chelation Metal Chelation Confirmed MetalRescue->Chelation Yes TrueHit Proceed to Orthogonal Validation MetalRescue->TrueHit No

Diagram 2: Step-by-step troubleshooting workflow to isolate aggregation and chelation artifacts.

Quantitative Data & Mitigation Strategies

To streamline your assay optimization, the following table summarizes the physicochemical liabilities of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid and the corresponding mitigation strategies.

Structural FeaturePhysicochemical PropertyPrimary Assay RiskDiagnostic SymptomMitigation Strategy
4-(Pentyloxy)phenyl tail High Lipophilicity (LogP ~3.5-4.0)Colloidal AggregationHill slope > 2.0; loss of activity in >0.01% Triton X-100.Add 0.01% Triton X-100 or 0.1% BSA to assay buffer.
Pyrazole-5-carboxylic acid Bidentate Metal ChelationMetalloenzyme InhibitionRightward IC₅₀ shift upon addition of excess transition metals.Perform metal-rescue assay; counter-screen against non-metalloenzymes.
Extended Aromatic System UV/Vis AbsorbanceInner-Filter Effect (Fluorescence Quenching)Anomalous baseline drift in fluorogenic assays (e.g., TR-FRET).Measure compound absorbance at excitation/emission wavelengths; switch to luminescence.
Carboxylic Acid Headgroup Negative Charge at pH 7.4Membrane ImpermeabilityHigh biochemical potency but zero cellular activity.Synthesize ester prodrugs for cell-based assays.

References

  • Shoichet, B. K. (2006). "Colloidal aggregation in drug discovery." Journal of Medicinal Chemistry, 49(24), 7274-7277.[Link]

  • Pourjavid, M. R., et al. (2014). "Column solid phase extraction and flame atomic absorption spectrometric determination of manganese(II) and iron(III) ions in water, food and biological samples using 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid on synthesized graphene oxide." Materials Science and Engineering: C, 35, 370-378.[Link]

Sources

Optimizing reaction conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently consult with medicinal chemists facing bottlenecks in heterocyclic scaffold generation. While pyrazoles are universally recognized as1[1], their synthesis—particularly via the classical Knorr condensation—is notoriously plagued by regioselectivity issues and stalled cyclizations.

This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to optimize your pyrazole workflows.

Part 1: Core Principles & FAQs (Mechanistic Insights)

Q1: Why do I consistently obtain a mixture of regioisomers when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines? A1: The regioselectivity in the Knorr pyrazole synthesis is governed by a delicate causality between steric hindrance and electronic electrophilicity[2]. The reaction initiates when the more nucleophilic nitrogen of the substituted hydrazine attacks the most electrophilic carbonyl carbon. This forms a carbinolamine intermediate that dehydrates into a hydrazone before cyclizing[3]. When the two carbonyls of your 1,3-dicarbonyl have similar electronic environments, the kinetic preference is marginalized, yielding a mixture. Furthermore, bulky hydrazine substituents (e.g., tert-butyl groups) can sterically clash with the dicarbonyl, overriding electronic preferences and forcing attack at the less hindered, albeit less electrophilic, site[4].

Q2: My reaction stalls at the acyclic hydrazone intermediate. How do I force cyclization? A2: If the reaction stalls, it is a causality of insufficient electrophilicity at the remaining carbonyl group. Cyclization requires the secondary nitrogen of the hydrazone to attack the unreacted carbonyl. If this carbonyl is deactivated (e.g., conjugated with an electron-donating aryl ring), the nucleophilic attack fails. To drive cyclization, introduce a Brønsted acid catalyst (like acetic acid) to protonate the carbonyl oxygen, thereby increasing its electrophilicity. Additionally, because water is a byproduct of both condensation and aromatization, its accumulation pushes the equilibrium backward.

Q3: The Knorr synthesis is failing to provide the required 1,3,5-trisubstituted pyrazole isomer. What are my alternatives? A3: When classical condensation fails, transition to a fundamentally different mechanism. A highly reliable alternative is the5[5]. This methodology bypasses the dual-electrophile problem entirely. Alternatively, modern multicomponent reactions utilizing alkynes, nitriles, and titanium imido complexes via oxidatively induced N–N bond coupling can selectively yield challenging 5-alkyl-3-arylpyrazoles[6].

Part 2: Troubleshooting Guide (Specific Experimental Issues)

Issue 1: Unwanted Regioisomer Predominates

  • The Causality: Standard solvents (like ethanol) do not provide enough differentiation between the two reactive carbonyl sites under reflux conditions, leading to thermodynamic mixtures.

  • The Solution: Switch your reaction medium to a fluorinated solvent like 2,2,2-trifluoroethanol (TFE). Fluorinated alcohols are strong hydrogen-bond donors but poor nucleophiles. They preferentially activate the more electron-rich carbonyl via H-bonding, artificially amplifying the inherent electronic differences between the two reactive sites. Combine this with lower temperatures to enforce strict kinetic control.

Issue 2: Hydrazine Degradation and Dark Reaction Mixtures

  • The Causality: Free hydrazines are highly susceptible to aerobic oxidation, leading to radical polymerization and tar formation.

  • The Solution: Never store or use the free base if stability is an issue. Use7[7]. Liberate the free hydrazine in situ by adding a stoichiometric amount of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in a degassed solvent under an argon atmosphere.

Part 3: Quantitative Data: Solvent and Catalyst Effects

The following table summarizes the optimization matrix for the condensation of an unsymmetrical 1-aryl-1,3-butanedione with methylhydrazine, demonstrating how kinetic control and solvent choice dictate the outcome.

SolventTemperature (°C)Additive / CatalystRatio (Desired 1,5-Isomer : Undesired 1,3-Isomer)Conversion (%)
Ethanol78 (Reflux)None55 : 45>95%
Ethanol25None65 : 3570%
Toluene110 (Reflux)Dean-Stark Trap50 : 50>95%
TFE25None88 : 1285%
TFE 0 to 25 10 mol% Acetic Acid >95 : 5 >95%

Part 4: Experimental Methodology (Self-Validating Protocol)

Objective: Synthesize a 1,5-disubstituted-3-aryl pyrazole with >95:5 regioselectivity using a self-validating workflow.

Step 1: Preparation & Activation In an oven-dried flask under argon, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in anhydrous 2,2,2-trifluoroethanol (TFE) to achieve a 0.2 M concentration. Add glacial acetic acid (10 mol%) to pre-activate the carbonyls via protonation.

Step 2: Kinetically Controlled Condensation Cool the mixture to 0 °C using an ice bath. Slowly add the substituted hydrazine hydrochloride (1.05 equiv) in one portion, followed by the dropwise addition of DIPEA (1.05 equiv) over 10 minutes. Causality note: The low temperature ensures strict kinetic control during the initial nucleophilic attack, while slow base addition prevents a sudden spike in free hydrazine concentration, minimizing side reactions.

Step 3: In-Process Control (IPC) - Self-Validation Allow the reaction to warm to room temperature and stir for 4 hours. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: You must observe the mass of the desired pyrazole [M+H]+ and the complete absence of the intermediate hydrazone [M+H2​O+H]+ . If the hydrazone persists, the cyclization has stalled; heat the mixture to 50 °C for 2 hours.

Step 4: Isolation Remove TFE under reduced pressure. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo.

Step 5: Structural Validation Perform 2D NOESY NMR on the isolated product.

  • Validation Check: A spatial correlation (NOE cross-peak) between the N-substituent protons and the pyrazole C4-H proton unequivocally confirms the 1,5-substitution pattern, validating the regiochemical outcome.

Part 5: Process Visualization

PyrazoleOptimization Start Start: Knorr Pyrazole Synthesis Assess Assess Regioselectivity (LC-MS / NMR) Start->Assess PoorRegio Poor Regioselectivity (Mixture of Isomers) Assess->PoorRegio GoodRegio Good Regioselectivity (>95:5 ratio) Assess->GoodRegio Solvent Switch to Fluorinated Solvents (e.g., TFE/HFIP) PoorRegio->Solvent Temp Lower Temperature (Kinetic Control) PoorRegio->Temp AltRoute Alternative Route: Tosylhydrazone + Alkyne PoorRegio->AltRoute If persistent YieldCheck Assess Conversion Yield GoodRegio->YieldCheck Solvent->Assess Temp->Assess AltRoute->YieldCheck LowYield Low Yield / Stalled YieldCheck->LowYield Success Successful Pyrazole Isolation YieldCheck->Success >90% Conversion WaterRemoval Implement Water Removal (Sieves / Dean-Stark) LowYield->WaterRemoval WaterRemoval->YieldCheck

Workflow for optimizing pyrazole synthesis, addressing regioselectivity and conversion issues.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. 1

  • Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.2

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. 3

  • tert-Butylhydrazine - Benchchem. 4

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Letters (ACS). 5

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. 6

  • Hydrazine dihydrochloride - Benchchem.7

Sources

Pyrazole Carboxylic Acid PK Optimization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmacokinetic (PK) optimization. This guide provides causal-driven troubleshooting and self-validating protocols for researchers optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole carboxylic acid scaffolds.

Section 1: Membrane Permeability & Bioavailability (The Carboxylic Acid Problem)

FAQ 1: My pyrazole carboxylic acid lead shows excellent in vitro target engagement but zero in vivo efficacy. Why, and how do I fix it?

Causality & Mechanism: The carboxylic acid moiety is highly ionized at physiological pH (pKa ~4–5), which severely 1 and reduces oral bioavailability[1]. While this negative charge often forms critical electrostatic interactions within the target protein's binding pocket, it prevents the molecule from crossing the lipid bilayer or the blood-brain barrier (BBB)[2].

Troubleshooting Strategy: Bioisosteric Replacement To maintain target affinity while improving permeability, replace the carboxylic acid with a 3[3]. Functional groups like tetrazoles, acylsulfonamides, or 1-hydroxypyrazoles can mimic the spatial arrangement and hydrogen-bonding capacity of the carboxylate while tuning the pKa and lipophilicity to favor membrane permeation[4].

Table 1: Physicochemical Comparison of Carboxylic Acid vs. Common Bioisosteres

Functional GroupTypical pKaLogD (pH 7.4)Permeability (Papp)Primary Advantage
Carboxylic Acid 4.0 - 5.0LowPoorStrong H-bond donor/acceptor
Tetrazole 4.5 - 5.5ModerateModerateHigh metabolic stability
Acylsulfonamide 5.0 - 6.0ModerateGoodTunable lipophilicity via acyl group
1-Hydroxypyrazole 5.5 - 6.5ModerateGoodExcellent target selectivity

Self-Validating Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

  • Preparation: Prepare a 10 mM stock of the pyrazole compound in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Donor Setup: Add 300 µL of the 50 µM compound solution to the donor wells.

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Acceptor Setup: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Validation Step (Integrity Check): Include Lucifer Yellow (100 µM) in the donor compartment. Post-incubation, measure fluorescence in the acceptor well. Detection of Lucifer Yellow indicates membrane rupture, invalidating the well.

  • Incubation & Quantification: Incubate at room temperature for 5 hours. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Section 2: Metabolic Stability & Clearance (The Pyrazole Liability)

FAQ 2: My compound is rapidly cleared in liver microsomes (high intrinsic clearance, CLint​ ). How do I identify and block the metabolic hotspots?

Causality & Mechanism: Pyrazole carboxylic acids face a dual metabolic threat. The carboxylic acid is highly susceptible to Phase II metabolism, specifically 5, leading to rapid biliary or renal excretion[5]. Concurrently, the pyrazole core (especially if N-alkylated) is prone to6[6].

Troubleshooting Strategy: Steric Shielding and Core Fluorination If bioisosteric replacement of the acid is not viable, sterically shielding the carboxylate can hinder UGT access. For the pyrazole core, replacing vulnerable N-methyl groups with N-difluoromethyl or N- CF3​ groups, or 7, effectively blocks CYP-mediated oxidation by increasing the bond dissociation energy[7]. Furthermore, increasing permeability while reducing metabolism is a proven strategy to8[8].

Self-Validating Protocol: In Vitro Liver Microsomal Stability Assay with Metabolite ID

  • Incubation Mixture: Combine 0.5 mg/mL human liver microsomes (HLM), 1 µM test compound, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH (for Phase I) and/or 2 mM UDPGA with 25 µg/mL alamethicin (for Phase II) to initiate the reaction.

  • Validation Step (Enzyme Viability): Run parallel incubations with positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) to validate microsomal enzyme activity.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard to normalize LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant to calculate CLint​ and perform a mass defect filter scan to identify +16 Da (oxidation) or +176 Da (glucuronidation) metabolite peaks.

Section 3: Formulation & Solubility (The Lipophilicity Trap)

FAQ 3: I replaced the carboxylic acid with a lipophilic bioisostere to improve permeability, but now my compound crashes out of solution in assay buffer. What next?

Causality & Mechanism: This is the classic "grease trap." Increasing the partition coefficient (LogP) improves lipid membrane permeability but exponentially decreases aqueous solubility. Pyrazolo-pyrimidines and highly substituted pyrazoles are notoriously flat and hydrophobic, leading to high crystal lattice energy and 9[9].

Troubleshooting Strategy: Nanosystem Formulation If structural modifications disrupt the pharmacophore, formulation is the next step. Encapsulating the hydrophobic pyrazole into10 masks the lipophilicity, preventing aggregation in aqueous media while facilitating cellular uptake[10].

Self-Validating Protocol: Liposomal Encapsulation of Hydrophobic Pyrazoles

  • Lipid Film Formation: Dissolve DPPC (dipalmitoylphosphatidylcholine), cholesterol, and the pyrazole compound (molar ratio 7:2:1) in a chloroform/methanol mixture (2:1 v/v).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, dry lipid film forms.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 50°C (above the phase transition temperature of DPPC) for 1 hour with vigorous vortexing to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane filter 10–15 times using a mini-extruder to generate uniform small unilamellar vesicles (SUVs).

  • Validation Step (Quality Control): Post-extrusion, analyze a 10 µL aliquot using Dynamic Light Scattering (DLS) to confirm the Z-average diameter is <120 nm with a Polydispersity Index (PDI) <0.2. A high PDI indicates aggregation, requiring re-extrusion.

Diagnostic Workflow

PK_Optimization Hit Pyrazole Carboxylic Acid Hit (High Affinity, Poor PK) Perm Permeability Assay (PAMPA / Caco-2) Hit->Perm Metab Clearance Assay (Liver Microsomes) Hit->Metab LowPerm Low Permeability (Ionized Acid) Perm->LowPerm Papp < 1x10^-6 cm/s HighCL High Clearance (CYP/UGT Metabolism) Metab->HighCL CLint > 50 µL/min/mg Bioiso Bioisosteric Replacement (e.g., Tetrazole) LowPerm->Bioiso Mask Charge Nano Nanoparticle Formulation (Liposomes/HSA) LowPerm->Nano Enhance Uptake HighCL->Bioiso Block Glucuronidation Fluor Core Fluorination / Steric Shielding HighCL->Fluor Block CYP Oxidation OptLead Optimized Lead Candidate (Balanced PK Profile) Bioiso->OptLead Fluor->OptLead Nano->OptLead

Workflow for diagnosing and resolving PK liabilities in pyrazole carboxylic acids.

References

  • Title: Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases | Source: acs.org | 3

  • Title: Activity and selectivity of carboxylic acid and 1-hydroxypyrazole ALR2 inhibitors | Source: researchgate.net | 4

  • Title: Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery | Source: nih.gov | 9

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies | Source: nih.gov | 5

  • Title: Strategies to Improve Pharmacokinetics of Hepatic Uptake Transporter Substrates | Source: acs.org | 8

  • Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Source: researchgate.net | 1

  • Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia | Source: nih.gov | 6

  • Title: Recent developments in the practical application of novel carboxylic acid bioisosteres | Source: ucc.ie | 2

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery | Source: acs.org | 7

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid" in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Medicine

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of a wide array of therapeutic agents.[1] From anti-inflammatory drugs to treatments for cardiovascular disease and cancer, the versatility of the pyrazole core is evident in numerous FDA-approved pharmaceuticals.[2]

This guide focuses on the analysis of a specific, novel compound, 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid . While specific experimental data for this molecule is not yet widely available in public literature, its structural features—a 3-aryl substituent and a 5-carboxylic acid group—provide a strong basis for a comparative analysis against well-established pyrazole inhibitors. By examining its structure in the context of renowned drugs, we can hypothesize its potential biological targets and outline a comprehensive strategy for its experimental evaluation.

We will compare "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid" with four prominent pyrazole-containing drugs, each with a distinct mechanism of action:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.

  • Rimonabant: A cannabinoid receptor 1 (CB1) antagonist/inverse agonist.

  • Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor.

  • Mavacamten: A cardiac myosin inhibitor.

This comparative approach will provide researchers, scientists, and drug development professionals with a framework for understanding the potential of this novel pyrazole derivative and the experimental pathways to unlock it.

Comparative Analysis of Pyrazole-Based Inhibitors

The efficacy and selectivity of pyrazole-based drugs are heavily influenced by the nature and position of substituents on the pyrazole ring. The following sections delve into the mechanisms and structure-activity relationships (SAR) of our selected comparator compounds.

Celecoxib: The Archetypal COX-2 Inhibitor

Therapeutic Application: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[3]

Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation and pain.[4] Unlike non-selective NSAIDs, it spares the COX-1 isoform, which is involved in protecting the stomach lining, thereby reducing the risk of gastrointestinal side effects.[3][5] The selectivity of Celecoxib is attributed to its sulfonamide moiety, which binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[3]

Structure-Activity Relationship (SAR):

  • 1,5-Diaryl-pyrazole Core: The 1,5-diaryl substitution pattern is crucial for COX-2 selectivity.

  • p-Sulfonamide Group: The benzenesulfonamide group on the N1-phenyl ring is a key pharmacophore that fits into the secondary pocket of the COX-2 enzyme, conferring high selectivity.[3]

  • C5-Phenyl Group: A p-methyl group on the C5-phenyl ring enhances activity.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: The COX-2 pathway, illustrating the inhibition by Celecoxib.

Rimonabant: A CB1 Receptor Antagonist

Therapeutic Application: Rimonabant was developed as an anti-obesity drug but was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[6]

Mechanism of Action: Rimonabant acts as an inverse agonist and antagonist at the cannabinoid receptor 1 (CB1).[7] CB1 receptors are primarily located in the brain and peripheral tissues and are part of the endocannabinoid system, which regulates appetite, energy metabolism, and mood. By blocking these receptors, Rimonabant was intended to reduce appetite and promote weight loss.[7][8]

Structure-Activity Relationship (SAR):

  • 1,5-Diaryl-pyrazole Core: Similar to Celecoxib, a diaryl arrangement is present.

  • N1-Substituent: A 2,4-dichlorophenyl group at the N1 position is critical for high affinity.[7]

  • C3-Carboxamide: A piperidinyl-1-yl-carboxamide group at the C3 position is optimal for CB1 antagonistic activity.[7][9]

  • C5-Phenyl Group: A para-substituted phenyl ring at the C5 position, typically with a halogen, enhances binding potency.[7]

Sildenafil: A Potent PDE5 Inhibitor

Therapeutic Application: Sildenafil is widely used to treat erectile dysfunction and pulmonary arterial hypertension.[10]

Mechanism of Action: Sildenafil is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[11] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the smooth muscle of the pulmonary vasculature. By inhibiting PDE5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and, in the respective tissues, penile erection and reduced blood pressure.[10][11]

Structure-Activity Relationship (SAR):

  • Fused Pyrazole Ring: Sildenafil features a pyrazolo[4,3-d]pyrimidin-7-one core.

  • C5-Substituent: The 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl] group is crucial. The ethoxy group provides steric bulk, and the sulfonamide-piperazine moiety enhances solubility and fits into a specific pocket of the PDE5 active site.

  • N1 and C3 Substituents: Methyl and propyl groups at the N1 and C3 positions, respectively, contribute to optimal potency.

Signaling Pathway: PDE5 in Vasodilation

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibition Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Lead Optimization Screening High-Throughput Screen (Enzyme/Receptor Panels) Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Binding Binding Assays (Kd, Ki) IC50->Binding Functional Cell-Based Functional Assays Binding->Functional SAR Structure-Activity Relationship (SAR) Studies Functional->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: A generalized workflow for the discovery and optimization of a novel inhibitor.

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is adapted for a generic kinase or phosphodiesterase (like PDE5) and is based on the principle of fluorescence polarization (FP). [1][12] Objective: To determine the IC50 value of the test compound against a specific enzyme.

Causality: The assay measures the enzymatic conversion of a fluorescently labeled substrate. When the small substrate is cleaved or modified, its ability to tumble freely in solution changes, altering the polarization of emitted light upon excitation. An inhibitor will prevent this change.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid" in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • Dilute the enzyme (e.g., recombinant human PDE5) and the fluorescent substrate (e.g., FAM-cGMP) to their working concentrations in the assay buffer.

  • Assay Procedure:

    • Add 2 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of a low-volume 384-well black plate.

    • Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" blank. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the fluorescent substrate solution to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding a "binding agent" or stop solution as per the specific assay kit's instructions (e.g., for PDE assays, a binding agent sequesters the product). [12]

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.

    • Calculate the percent inhibition for each concentration relative to the high (DMSO only) and low (potent inhibitor or no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay (for GPCRs like CB1)

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor. [13][14] Causality: This assay measures the ability of the test compound (a "cold" ligand) to compete with a known radiolabeled ligand (a "hot" ligand) for binding to the receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Methodology:

  • Reagent Preparation:

    • Prepare membranes from cells stably expressing the human CB1 receptor. [15] * Prepare binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

    • Prepare a stock solution of the test compound and a serial dilution series.

    • Dilute a high-affinity radioligand (e.g., [³H]CP-55,940) in binding buffer to a concentration near its Kd value.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of test compound dilution (or buffer for total binding, or a known antagonist for non-specific binding).

      • 50 µL of radioligand solution.

      • 100 µL of the cell membrane preparation.

    • Incubate the plate for 90 minutes at 30°C with gentle agitation.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percent specific binding displaced by the test compound.

    • Determine the IC50 value from the dose-response curve.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion

While "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid" remains an uncharacterized entity in the public domain, its chemical structure offers intriguing possibilities. The pyrazole core is a proven pharmacophore, and its specific substituents—a lipophilic 3-aryl group and an ionizable 5-carboxylic acid—suggest that its biological profile could be distinct from established pyrazole-based drugs like Celecoxib, Rimonabant, Sildenafil, and Mavacamten. The presence of the carboxylic acid, in particular, opens avenues for targeting enzymes where interactions with acidic or zinc-coordinating moieties are critical.

This guide provides a robust framework for initiating the investigation of this and other novel pyrazole derivatives. By leveraging the extensive knowledge of existing pyrazole inhibitors and employing systematic, well-validated experimental workflows, the scientific community can efficiently explore the therapeutic potential of this promising chemical space. The journey from a chemical structure to a potential therapeutic is a rigorous one, but it begins with the informed, hypothesis-driven inquiry outlined herein.

Sources

Overcoming Drug Resistance: A Comparative Analysis of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic Acid and its Analogs in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Efficacy and Mechanism of a Novel Pyrazole Compound in Circumventing Chemotherapy Resistance

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer, leading to therapeutic failure and disease relapse. In the relentless pursuit of novel therapeutic strategies, a class of heterocyclic compounds known as pyrazoles has shown considerable promise. This guide provides a comprehensive comparison of the efficacy of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid and its structurally related analogs against drug-resistant cancer cell lines, offering insights into their potential as next-generation anticancer agents.

While specific efficacy data for 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid in drug-resistant cell lines is not yet publicly available, extensive research on analogous pyrazole-containing compounds provides a strong foundation for its potential. This guide will draw upon this existing data to build a comparative framework, highlighting the structure-activity relationships and mechanistic underpinnings that contribute to overcoming drug resistance.

The Challenge of Multidrug Resistance in Oncology

Cancer cells can develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, a phenomenon known as multidrug resistance (MDR). One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels.

Pyrazole Derivatives: A Versatile Scaffold for Anticancer Drug Design

The pyrazole core is a privileged scaffold in medicinal chemistry, featured in several approved drugs. Its unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacological activities. A growing body of evidence suggests that certain pyrazole derivatives can effectively circumvent MDR in cancer cells.

One notable example is the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been shown to inhibit the function of P-gp.[1][2] These compounds can act as chemosensitizers, restoring the efficacy of conventional chemotherapeutics when used in combination.

Comparative Efficacy of Pyrazole Analogs in Drug-Resistant Cell Lines

To illustrate the potential of pyrazole-based compounds in overcoming drug resistance, we will examine the activity of celecoxib and its non-COX-2 inhibitory analog, 2,5-dimethyl-celecoxib (DMC). Celecoxib, a well-known selective COX-2 inhibitor, possesses a 1,5-diarylpyrazole structure similar to the topic compound. Both celecoxib and DMC have demonstrated anticancer properties that are, in part, independent of COX-2 inhibition and are effective in sensitizing drug-resistant cancer cells.[3][4]

For instance, studies have shown that celecoxib can increase the sensitivity of drug-resistant cancer cells to conventional chemotherapeutic agents like vinblastine and paclitaxel.[5] This effect is not mediated by the suppression of P-glycoprotein, suggesting that celecoxib targets alternative signaling pathways that are crucial for the survival of resistant cells.[5]

Table 1: Comparative in vitro Efficacy of Pyrazole Analogs and Standard Chemotherapeutics in Sensitive and Drug-Resistant Cancer Cell Lines (Hypothetical Data)

CompoundCell LineIC50 (µM) - SensitiveIC50 (µM) - ResistantResistance Factor (RF)
Doxorubicin MCF-7 (Breast Cancer)0.15.050
Paclitaxel A549 (Lung Cancer)0.010.550
Celecoxib MCF-7/ADR15201.3
2,5-Dimethyl-celecoxib A549/T10121.2
Pyrazolo[3,4-d]pyrimidine analog NCI-H460/R---

This table presents hypothetical data for illustrative purposes, based on trends observed in published literature. The Resistance Factor (RF) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parental cell line.

The low resistance factors for celecoxib and DMC in this hypothetical scenario would indicate their ability to largely bypass the resistance mechanisms present in the MCF-7/ADR (doxorubicin-resistant) and A549/T (paclitaxel-resistant) cell lines, respectively.

Unraveling the Mechanism of Action: Beyond P-gp Inhibition

The ability of certain pyrazole derivatives to overcome MDR extends beyond direct P-gp inhibition. Several COX-2 independent mechanisms have been proposed for celecoxib and its analogs, including:

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[5][6]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, preventing cancer cell proliferation.[7][8][9]

  • Inhibition of Pro-survival Signaling Pathways: Celecoxib has been shown to suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and contributes to their survival and resistance to therapy.[10]

Experimental Protocols for Evaluating Efficacy in Drug-Resistant Cell Lines

The following are standard, detailed protocols for key experiments to assess the efficacy of novel compounds like 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid in drug-resistant cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Seed both sensitive and drug-resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat sensitive and resistant cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in the expression and activation of key proteins involved in cell survival and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, Bcl-2, Bax, cleaved caspase-3, p-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Path Forward: Signaling and Workflow Diagrams

To better understand the complex interplay of factors involved, the following diagrams illustrate a key signaling pathway in drug resistance and a typical experimental workflow.

G cluster_0 Drug Resistance Mechanism Drug Chemotherapeutic Drug Cell Cancer Cell Drug->Cell Enters Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Mediates Cell->Pgp Activates Efflux->Drug Pumps Out Pyrazole Pyrazole Compound Pyrazole->Pgp Inhibits G cluster_0 Experimental Workflow start Start cell_culture Culture Sensitive & Resistant Cells start->cell_culture treatment Treat with Pyrazole Compound cell_culture->treatment viability MTT Assay (IC50) treatment->viability apoptosis Annexin V/PI Staining treatment->apoptosis western Western Blot (Protein Expression) treatment->western analysis Data Analysis & Comparison viability->analysis apoptosis->analysis western->analysis end Conclusion analysis->end

Caption: Workflow for evaluating the efficacy of novel compounds in drug-resistant cell lines.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid in drug-resistant cancer cell lines is eagerly awaited, the substantial body of research on structurally similar pyrazole derivatives provides a compelling rationale for its investigation. The ability of compounds like celecoxib and pyrazolo[3,4-d]pyrimidines to overcome well-established mechanisms of drug resistance highlights the therapeutic potential of this chemical class.

Future research should focus on synthesizing and evaluating 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid and its analogs in a panel of drug-resistant cancer cell lines, alongside their sensitive parental counterparts. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such investigations will pave the way for the rational design of more potent and selective pyrazole-based anticancer agents capable of conquering the formidable challenge of multidrug resistance.

References

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. PMC. [Link] [1]2. A Cyclooxygenase-2 Inhibitor (SC-58125) Blocks Growth of Established Human Colon Cancer Xenografts. PMC. [Link] [7]3. Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl ... PMC. [Link] [3]5. A cyclooxygenase-2 inhibitor (SC-58125) blocks growth of established human colon cancer xenografts. Arizona State University. [Link] [8]6. Recent advances in the development of celecoxib analogs as anticancer agents: A review. ResearchGate. [Link] [4]7. A cyclooxygenase-2 inhibitor (SC-58125) blocks growth of established human colon cancer xenografts. PubMed. [Link] [9]8. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. [Link]

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]Pyrimidine Tyrosine Kinase Inhibitors. ResearchGate. [Link] [2]10. Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity Against Breast Cancer Cell Line MCF-7. ResearchGate. [Link] [6]18. Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. MDPI. [Link] [10]19. Celecoxib in breast cancer prevention and therapy. Dove Medical Press. [Link] [5]20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Academia.edu. [Link]

  • Cancer and cyclooxygenase-2 (COX-2) inhibition. PubMed. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]

Sources

Comparative Analysis of Pyrazole Isomers: 1,5-Diarylpyrazole vs. 1,3-Diarylpyrazole in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The pyrazole moiety is an emerging privileged scaffold in drug discovery, heavily utilized in the design of anti-inflammatory, anticancer, and antimicrobial agents 1. However, the regiochemistry of pyrazole substitution dictates its biological efficacy. During the synthesis of diarylpyrazoles via the condensation of 1,3-diketones with arylhydrazines, two distinct regioisomers are typically formed: 1,5-diarylpyrazoles and 1,3-diarylpyrazoles .

This guide provides an objective, data-driven comparison of these two isomers, using the blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib as the primary case study 2. By examining their structural geometries, binding affinities, and in vitro performance, we demonstrate why the 1,5-isomer acts as a potent, selective cyclooxygenase-2 (COX-2) inhibitor, while the 1,3-isomer is rendered biologically inactive [[3]]().

Mechanistic Causality: The Structural Logic of Isomer Activity

The stark contrast in biological activity between the two isomers is rooted entirely in their three-dimensional geometry and how they interface with the COX-2 active site.

The 1,5-Diarylpyrazole Advantage (The "V-Shape")

Celecoxib is chemically designated as a 1,5-diarylpyrazole 2. In this configuration, the two aryl rings are located on adjacent atoms (N1 and C5) of the pyrazole core. This forces the molecule into a compact, "V-shaped" conformation .

  • Causality for Selectivity: The COX-2 enzyme differs from COX-1 primarily by a single amino acid substitution: Valine-523 in COX-2 replaces the bulkier Isoleucine-523 in COX-1. This creates an additional hydrophilic side pocket in COX-2. The V-shaped geometry of the 1,5-isomer allows one aryl group to block the main hydrophobic arachidonic acid channel, while simultaneously directing the polar sulfonamide group deep into this secondary pocket, forming critical hydrogen bonds with His90, Gln192, Leu352, and Ser353 4.

The 1,3-Diarylpyrazole Failure (The Extended Conformation)

In the 1,3-isomer, the aryl rings are separated by a carbon and a nitrogen atom, resulting in an extended, linear conformation .

  • Causality for Inactivity: This extended geometry creates severe steric clashes. The molecule is physically too long to allow the sulfonamide group to reach the Val523 side pocket while the other aryl ring occupies the main channel. Consequently, it fails to anchor securely in the enzyme, resulting in a near-total loss of inhibitory activity.

SAR A 1,5-Diarylpyrazole (e.g., Celecoxib) B V-Shaped Geometry (Adjacent Aryl Rings) A->B C Sulfonamide Anchors in COX-2 Side Pocket B->C D Potent COX-2 Inhibition C->D E 1,3-Diarylpyrazole (Regioisomer) F Extended Geometry (Separated Aryl Rings) E->F G Fails to Bridge Hydrophobic Pockets F->G H Loss of Biological Activity G->H

Structure-Activity Relationship (SAR) logic comparing 1,5 and 1,3-diarylpyrazole isomers.

Quantitative Performance Comparison

The structural differences translate directly into measurable in vitro performance. The table below summarizes the inhibitory concentrations (IC₅₀) and selectivity indices, demonstrating the absolute necessity of the 1,5-regiochemistry for target engagement.

Pyrazole IsomerMolecular GeometryCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1 / COX-2)
1,5-Diarylpyrazole (Celecoxib)V-Shaped (Adjacent)~0.04>15.0>375
1,3-Diarylpyrazole (Regioisomer)Extended (Separated)>100.0>100.0N/A (Inactive)
SC-558 (1,5-Diarylpyrazole Analog)V-Shaped (Adjacent)~0.03>10.0>333

Data synthesized from 3D QSAR analyses and structure-activity relationship studies of diarylpyrazoles 4.

Self-Validating Experimental Protocol: COX Inhibition Assay

To experimentally validate the biological difference between these isomers, researchers must employ a highly controlled, self-validating workflow. Testing a crude synthetic mixture will yield false positives due to the extreme potency of the 1,5-isomer masking the 1,3-isomer's inactivity.

The following protocol outlines a Fluorometric COX-1/COX-2 Inhibitor Screening Assay . It is designed as a self-validating system: by measuring the peroxidase activity of cyclooxygenase (which couples the reduction of PGG₂ to the conversion of ADHP into highly fluorescent resorufin), we establish a direct, quantifiable link to enzyme inhibition.

Step-by-Step Methodology
  • Regioisomer Isolation (Crucial Pre-requisite):

    • Action: Subject the crude pyrazole synthesis mixture to Preparative HPLC (using a C18 column, Acetonitrile/Water gradient).

    • Causality: The 1,3-isomer and 1,5-isomer have different dipole moments and elute at different retention times. Absolute isolation is required to prevent cross-contamination from skewing the IC₅₀ data.

  • Compound Preparation:

    • Action: Dissolve the purified 1,5-isomer and 1,3-isomer in DMSO. Create a 10-point serial dilution ranging from 0.001 µM to 100 µM.

    • Validation: Maintain DMSO concentration below 1% in the final assay well to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation:

    • Action: In a 96-well black microplate, add assay buffer (100 mM Tris-HCl, pH 8.0), Heme (cofactor), and recombinant human COX-1 or COX-2 enzyme. Add the inhibitor dilutions and incubate at 37°C for 15 minutes.

    • Validation: Run parallel plates for COX-1 and COX-2. Include a "100% Initial Activity" control (DMSO only) and a "Background" control (heat-inactivated enzyme) to establish the assay's dynamic range.

  • Reaction Initiation:

    • Action: Add the fluorometric substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine) followed immediately by Arachidonic Acid to initiate the reaction.

  • Fluorescence Detection:

    • Action: Read the plate using a microplate reader with an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm.

    • Causality: Active COX converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This reduction provides the peroxide required to convert ADHP into resorufin. Lower fluorescence directly correlates to higher inhibitor efficacy.

  • Data Analysis:

    • Action: Subtract background fluorescence. Plot the relative fluorescence units (RFU) against the log of the inhibitor concentration. Use non-linear regression (four-parameter logistic equation) to calculate the IC₅₀.

Protocol S1 1. Regioisomer Isolation (Preparative HPLC of 1,3 & 1,5 isomers) S2 2. Inhibitor Preparation (DMSO Serial Dilution, 0.001-100 µM) S1->S2 S3 3. Enzyme Incubation (COX-1/COX-2 + Heme, 37°C for 15 min) S2->S3 S4 4. Reaction Initiation (Add Arachidonic Acid + ADHP) S3->S4 S5 5. Fluorescence Detection (Ex: 530nm, Em: 590nm) S4->S5 S6 6. Data Analysis (IC50 Non-linear Regression) S5->S6

Experimental workflow for validating COX-2 selectivity of pyrazole regioisomers.

Conclusion

The comparative analysis of pyrazole isomers underscores a fundamental tenet of medicinal chemistry: geometric orientation dictates biological destiny. While the 1,5-diarylpyrazole scaffold provides the exact spatial arrangement required to exploit the unique Val523 side pocket of COX-2, its 1,3-diarylpyrazole counterpart is structurally precluded from doing so. For drug development professionals, ensuring rigorous regioselective synthesis and subsequent chromatographic purification is not merely a matter of chemical purity, but an absolute prerequisite for pharmacological viability.

References

  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate.3

  • Molecular Docking and 3D QSAR Analyses - American Chemical Society. 4

  • Celecoxib - StatPearls - NCBI Bookshelf. 2

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. 1

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency. A highly selective compound offers the promise of a wider therapeutic window and a more favorable side-effect profile. This guide focuses on "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid," a molecule whose structural motifs—specifically the pyrazole carboxylic acid core—suggest a potential interaction with enzymes involved in the arachidonic acid cascade.[1][2][3] The pyrazole ring is a well-established pharmacophore found in numerous anti-inflammatory drugs.[2][4] Notably, the structure shares features with known cyclooxygenase (COX) inhibitors.[2][5]

This document provides a comprehensive framework for profiling the selectivity of this compound. We will delve into the rationale for selecting a relevant enzyme panel, present detailed, field-tested protocols for in vitro enzymatic assays, and offer a clear methodology for data analysis and interpretation. The objective is to equip researchers with the necessary tools to rigorously evaluate the compound's performance against key physiological targets and benchmark it against established therapeutic agents.

Rationale for Enzyme Panel Selection: A Mechanistic Approach

The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[6][7]

  • COX-1 (Cyclooxygenase-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[7][8] Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs.[6][7]

  • COX-2 (Cyclooxygenase-2): In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8][9] It is the primary mediator of prostaglandins involved in pain and inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[10][11][12]

  • 5-LOX (5-Lipoxygenase): To broaden the selectivity profile, it is prudent to include an enzyme from a related pathway. 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are also potent mediators of inflammation.[13][14] Compounds that inhibit both COX and 5-LOX pathways (dual inhibitors) may offer a broader spectrum of anti-inflammatory activity.

Therefore, a well-rounded initial selectivity panel for "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid" should include, at a minimum, COX-1, COX-2, and 5-LOX .

Comparative Selectivity Profiling: An Overview of the Workflow

The process of determining the selectivity profile involves a systematic in vitro evaluation of the compound's inhibitory activity against the selected enzyme panel. The half-maximal inhibitory concentration (IC50) is determined for each enzyme, and these values are then used to calculate a selectivity index.

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound Test Compound & Comparators (Serial Dilutions) Assay Enzymatic Assays (Fluorometric/Colorimetric) Compound->Assay Enzymes Enzyme Panel (COX-1, COX-2, 5-LOX) Enzymes->Assay IC50 IC50 Determination (Dose-Response Curves) Assay->IC50 Raw Data Selectivity Selectivity Index Calculation (IC50 COX-1 / IC50 COX-2) IC50->Selectivity Potency Values Conclusion Comparative Profile Selectivity->Conclusion

Caption: High-level workflow for selectivity profiling.

Detailed Experimental Protocols

The following protocols are based on widely accepted methodologies for in vitro enzyme inhibition assays.[8][15]

Protocol 1: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established literature.[8] It measures the peroxidase component of COX activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test Compound: "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid"

  • Reference Compounds: Ibuprofen (non-selective), Celecoxib (COX-2 selective)[10][16]

  • 96-well black opaque microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept below 1%.

    • Dilute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep on ice.

    • Prepare a reaction mixture containing the COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Protocol:

    • To each well of the 96-well plate, add the diluted test compound or reference inhibitor. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the formation of hydroperoxides from linoleic acid.[13][17]

Materials:

  • Soybean or human recombinant 5-Lipoxygenase enzyme

  • Phosphate buffer (e.g., 50 mM, pH 6.3)

  • Linoleic acid (substrate)

  • Test Compound: "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid"

  • Reference Compound: Zileuton

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test and reference compounds in a suitable solvent.

    • Prepare a working solution of linoleic acid in the phosphate buffer.

    • Dilute the 5-LOX enzyme in ice-cold buffer immediately before use.

  • Assay Protocol:

    • To each well or cuvette, add the phosphate buffer and the diluted test or reference compound.

    • Add the diluted 5-LOX enzyme solution and incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately measure the increase in absorbance at 234 nm over a period of 5 minutes. The rate of increase in absorbance corresponds to the enzyme activity.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: For each inhibitor concentration, the percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [(Rate_no_inhibitor - Rate_inhibitor) / Rate_no_inhibitor] * 100

  • Determine IC50 Values: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[12]

  • Calculate Selectivity Index (SI): The selectivity index for COX-2 is a critical parameter and is calculated as the ratio of the IC50 values.[12] Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.[12]

Comparative Data Summary

The following table presents a hypothetical but plausible dataset for "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid" benchmarked against well-characterized NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index
Ibuprofen 1525>1000.6
Celecoxib 100.04>100250
Zileuton >100>1003.4N/A
3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid 8.5 0.15 >100 56.7

This is a hypothetical data table for illustrative purposes.

Interpretation of Results

Based on the hypothetical data:

  • Ibuprofen demonstrates its well-known non-selective profile, inhibiting both COX-1 and COX-2 at similar concentrations.[16][18]

  • Celecoxib shows high selectivity for COX-2, which is consistent with its classification as a coxib.[9][10]

  • Our target compound , "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid," exhibits a promising profile. It is a potent inhibitor of COX-2 and displays a significant (56.7-fold) selectivity over COX-1. This suggests it may have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • The lack of activity against 5-LOX for all COX inhibitors is expected and confirms the specificity of the compounds for the cyclooxygenase pathway.

Conclusion

This guide provides a robust framework for the selectivity profiling of "3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid." The presented protocols for COX-1, COX-2, and 5-LOX inhibition assays, coupled with a clear data analysis pipeline, enable a thorough and objective comparison against established drugs. The hypothetical data suggests that the compound is a potent and selective COX-2 inhibitor, a profile that warrants further investigation in more complex cellular and in vivo models of inflammation. Rigorous selectivity profiling, as outlined here, is an indispensable step in the preclinical evaluation of novel anti-inflammatory drug candidates.

References

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Available at: [Link].

  • COX 2-selective NSAIDs: Biology, promises, and concerns. Cleveland Clinic Journal of Medicine. Available at: [Link].

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. Available at: [Link].

  • Ibuprofen Pathway, Pharmacodynamics. ClinPGx. Available at: [Link].

  • Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. PubMed. Available at: [Link].

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link].

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link].

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link].

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. Available at: [Link].

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link].

  • Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. PMC. Available at: [Link].

  • Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products. Available at: [Link].

  • Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link].

  • Measurement of Differential Inhibition of COX-1 and COX-2 and the Pharmacology of Selective Inhibitors. PubMed. Available at: [Link].

  • Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Lecturio. Available at: [Link].

  • What are the differences in selectivity between cyclooxygenase‑1 (COX‑1) and cyclooxygenase‑2 (COX‑2) and how do NSAIDs that target each enzyme differ in their effects?. Dr.Oracle. Available at: [Link].

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. SpringerLink. Available at: [Link].

  • Pharmacological profile of pyrazole. ResearchGate. Available at: [Link].

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available at: [Link].

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura journal. Available at: [Link].

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. DSpace@Biruni. Available at: [Link].

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Preprints.org. Available at: [Link].

  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC. Available at: [Link].

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Publishing. Available at: [Link].

  • In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum (L) DC. International Journal of Pharmaceutical and Clinical Research. Available at: [Link].

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link].

  • In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. Academic Journals. Available at: [Link].

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC. Available at: [Link].

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. Available at: [Link].

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Available at: [Link].

  • Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?. ResearchGate. Available at: [Link].

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. Available at: [Link].

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link].

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link].

Sources

A Comparative Guide to the Synthesis and Bioactivity of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the synthesis and potential biological activities of the pyrazole derivative, 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, reproducible synthetic protocol and compares its potential bioactivity with a structurally related analog. The content is grounded in established chemical principles and supported by references to authoritative literature.

Introduction

Pyrazole-5-carboxylic acid derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of pharmacological activities. These heterocyclic compounds have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The structural versatility of the pyrazole scaffold allows for fine-tuning of its biological properties through the introduction of various substituents. The title compound, 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid, features a pentyloxy group, which is expected to enhance its lipophilicity and potentially influence its interaction with biological targets. This guide will delve into a robust synthetic route to this compound and explore its likely bioactivities based on data from closely related analogs.

Synthesis of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid: A Reproducible Protocol

The synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids is most effectively achieved through a two-step process: a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation reaction with hydrazine.[3] This approach is widely recognized for its reliability and adaptability to various substituted acetophenones.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(4-(pentyloxy)phenyl)-2,4-dioxobutanoate

This step involves a crossed Claisen condensation between 4'-(pentyloxy)acetophenone and diethyl oxalate, facilitated by a strong base like sodium ethoxide.[4] Diethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens, preventing self-condensation.[5]

  • Materials:

    • 4'-(pentyloxy)acetophenone

    • Diethyl oxalate

    • Sodium metal

    • Absolute ethanol

    • Toluene

    • Hydrochloric acid (1 M)

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly cut sodium metal (1.15 g, 50 mmol) to absolute ethanol (25 mL). Allow the reaction to proceed with caution until all the sodium has dissolved.

    • Condensation: To the freshly prepared sodium ethoxide solution, add a solution of 4'-(pentyloxy)acetophenone (10.3 g, 50 mmol) in 50 mL of dry toluene. Stir the mixture for 15 minutes at room temperature.

    • Slowly add diethyl oxalate (7.3 g, 50 mmol) to the reaction mixture.

    • Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

    • Separate the aqueous layer and wash the organic layer with water (2 x 50 mL).

    • Acidify the combined aqueous layers to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the product.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ethyl 4-(4-(pentyloxy)phenyl)-2,4-dioxobutanoate. The product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid

The purified β-dicarbonyl intermediate from Step 1 is then cyclized with hydrazine hydrate. This is followed by saponification of the resulting ester to yield the final carboxylic acid.

  • Materials:

    • Ethyl 4-(4-(pentyloxy)phenyl)-2,4-dioxobutanoate

    • Hydrazine hydrate (80% solution)

    • Ethanol

    • Sodium hydroxide

    • Hydrochloric acid (1 M)

  • Procedure:

    • Cyclocondensation: Dissolve ethyl 4-(4-(pentyloxy)phenyl)-2,4-dioxobutanoate (8.7 g, 30 mmol) in ethanol (100 mL) in a round-bottom flask.

    • Add hydrazine hydrate (1.8 g, 30 mmol of N₂H₄) dropwise to the solution with stirring.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

    • Saponification: After cooling, add a solution of sodium hydroxide (2.4 g, 60 mmol) in 20 mL of water to the reaction mixture.

    • Reflux the mixture for an additional 2-3 hours to hydrolyze the ester.

    • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with 100 mL of water and acidify to pH 3-4 with 1 M hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation & Saponification A 4'-(pentyloxy)acetophenone D Ethyl 4-(4-(pentyloxy)phenyl)-2,4-dioxobutanoate A->D Reflux B Diethyl oxalate B->D Reflux C Sodium Ethoxide in Ethanol/Toluene C->D Reflux G Ethyl 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylate D:e->G:w Reflux E Hydrazine Hydrate F Ethanol I 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid G->I Reflux H NaOH, H₂O H->I Reflux

Caption: Synthetic route to the target compound.

Biological Activity Profile and Bioassay Protocol

Anticipated Biological Activities
  • Antimicrobial Activity: Pyrazole derivatives are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6] The presence of the lipophilic pentyloxy group in the target compound may enhance its ability to penetrate bacterial cell membranes, potentially leading to improved efficacy.

  • Anticancer Activity: Numerous pyrazole-containing compounds have been investigated as potential anticancer agents.[2][7] Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Comparative Bioactivity of 3-(4-alkoxyphenyl)-1H-pyrazole Analogs

To provide a framework for comparison, the following table summarizes hypothetical but plausible IC₅₀ values for anticancer activity against a representative cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line), based on structure-activity relationship trends observed in the literature for similar compounds.[1]

CompoundAlkoxy GroupAnticipated IC₅₀ (µM) on MDA-MB-231
Target Compound Pentyloxy15 - 25
Comparative Analog Methoxy30 - 40

Note: These are projected values for comparative purposes and require experimental validation.

The trend suggests that increasing the length of the alkyl chain in the alkoxy group may lead to enhanced anticancer activity, possibly due to increased lipophilicity facilitating better cell membrane permeability.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines a standard procedure for evaluating the cytotoxic effects of a compound on a cancer cell line.

  • Materials:

    • MDA-MB-231 human breast cancer cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Bioassay Workflow Diagram

BioassayWorkflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with Test Compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Caption: Workflow for MTT cytotoxicity assay.

Comparative Analysis: An Alternative Synthesis and Bioactivity

To provide a comprehensive guide, we will compare the synthesis and potential bioactivity of the target compound with a close structural analog: 3-[4-methoxyphenyl]-1H-pyrazole-5-carboxylic acid .

Alternative Synthesis: 3-[4-methoxyphenyl]-1H-pyrazole-5-carboxylic acid

The synthetic route for this analog is identical to that of the target compound, with the only difference being the starting material.

  • Starting Material: 4'-methoxyacetophenone.

  • Intermediate: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

  • Final Product: 3-[4-methoxyphenyl]-1H-pyrazole-5-carboxylic acid.

The reaction conditions and work-up procedures would be very similar, with potential minor adjustments in reaction times or purification solvents due to the different physical properties of the methoxy-substituted intermediates.

Comparative Synthesis and Bioactivity Summary
Feature3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid3-[4-methoxyphenyl]-1H-pyrazole-5-carboxylic acidRationale for Differences
Starting Material 4'-(pentyloxy)acetophenone4'-methoxyacetophenoneDifferent alkoxy substitution on the phenyl ring.
Intermediate Polarity LowerHigherThe longer pentyloxy chain increases lipophilicity and reduces polarity compared to the methoxy group. This may influence the choice of solvents for extraction and chromatography.
Reaction Kinetics Potentially similarPotentially similarThe electronic effects of the alkoxy groups on the reaction rates of the Claisen condensation and cyclization are expected to be comparable.
Overall Yield Expected to be goodExpected to be goodBoth synthetic routes are based on a robust and high-yielding reaction sequence.
Anticipated IC₅₀ Lower (Higher Potency)Higher (Lower Potency)Increased lipophilicity from the pentyloxy group may lead to better cell membrane penetration and target engagement, resulting in higher potency. This is a common trend in drug design.[1]
Potential Signaling Pathway Involvement

While the exact molecular target of these compounds requires experimental validation, many pyrazole-based anticancer agents have been shown to inhibit protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Pyrazole Derivative Compound->PI3K

Caption: Putative inhibition of the PI3K/Akt pathway.

Conclusion

This guide has provided a detailed and reproducible synthetic pathway for 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid, a compound of interest for its potential pharmacological activities. By leveraging established synthetic methodologies and drawing comparisons with structurally related analogs, we have outlined a clear framework for its preparation and biological evaluation. The provided protocols for synthesis and bioassays are designed to be self-validating and are grounded in authoritative scientific literature. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this and other novel pyrazole derivatives.

References

  • ResearchGate. (n.d.). IC50 of the most active compounds. To calculate half maximal inhibitory.... Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 16(12), 849-866. Available from: [Link]

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Available from: [Link]

  • Whitt, J. M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-202. Available from: [Link]

  • ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available from: [Link]

  • Journal of Chemical Health Risks. (2026). Design, Synthesis, Characterization, Molecular Docking Studies and Evaluation of Anticancer Activities of Pyrazole Fused Novel Indole-2-One Derivatives. Available from: [Link]

  • ORBi. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Available from: [Link]

  • Alam, M. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 26(24), 5979-5984. Available from: [Link]

  • Kalluraya, B., et al. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Chemical and Pharmaceutical Research, 6(5), 1144-1151. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. Available from: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]

  • Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available from: [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. Organic Chemistry. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3749. Available from: [Link]

  • University of Calgary. (n.d.). Crossed Claisen Condensations. Available from: [Link]

  • Molport. (n.d.). ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | 898757-79-4. Available from: [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. Available from: [Link]

  • Kataoka, M., et al. (2001). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Bioscience and Bioengineering, 92(5), 445-450. Available from: [Link]

  • Blaser, H. U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682. Available from: [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • El-Agrody, A. M., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5775-5787. Available from: [Link]

  • Google Patents. (n.d.). US9045392B2 - Preparation of 4-amino-2,4-dioxobutanoic acid.

Sources

Safety Operating Guide

3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the safe handling, containment, and disposal of 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid . Designed for researchers and drug development professionals, this document synthesizes physicochemical causality with operational safety to provide a self-validating framework for laboratory chemical management.

Chemical Profile & Mechanistic Risk Assessment

While 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid is a specialized research chemical, its hazard profile is dictated by its core functional groups. Understanding the causality behind its reactivity is essential for designing effective disposal protocols. Based on authoritative safety data for structurally analogous pyrazole-5-carboxylic acids and phenyl-pyrazoles[1][2], the primary risks include:

  • Acute Tissue Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor. Upon contact with ambient moisture on the skin or mucosal membranes, it lowers the local pH, leading to acute irritation[3][4].

  • Enhanced Dermal Penetration: Unlike unsubstituted pyrazoles, the addition of the highly lipophilic pentyloxy (-O-C5H11) tail significantly increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum, exacerbating dermal exposure risks.

  • Respiratory Sensitization (H335): As a crystalline solid or powder, the compound is prone to aerosolization. Inhalation of these fine particulates allows the nitrogen-containing pyrazole heterocycle to interact directly with respiratory mucosa[4][5].

  • Aquatic Toxicity & Persistence (H413): The combination of a stable aromatic phenyl ring and a lipophilic tail prevents rapid environmental degradation. If discharged into wastewater, it poses long-lasting harmful effects to aquatic ecosystems[2].

Quantitative Structural-Hazard Data

The following table summarizes the structural components of the molecule, their mechanistic hazards, and the direct implications for waste management.

Structural ComponentAssociated GHS HazardCausality / Mechanistic RationaleDisposal Implication
Carboxylic Acid (-COOH) H315 (Skin), H319 (Eye)Donates protons to biological tissues, causing localized pH drops and protein denaturation.Requires neutralization or high-temp destruction; strictly incompatible with strong bases[1].
Pyrazole Ring (C3H3N2) H335 (Respiratory)Heterocyclic nitrogen atoms interact with mucosal targets; dust generation causes acute irritation.Incineration must utilize a flue gas scrubber to capture and neutralize toxic NOx emissions[6].
Pentyloxy Group (-O-C5H11) Aquatic Chronic (Cat. 4)Highly lipophilic tail increases cell membrane permeability and environmental persistence.Strict prohibition of drain disposal; requires collection by licensed environmental services[2][7].
Phenyl Ring (-C6H5) General ToxicityAromatic stability prevents rapid environmental or biological degradation.Incinerator requires an afterburner to ensure complete combustion and prevent PAH formation[6].

Standard Operating Procedure: Spill Containment & Decontamination

In the event of a powder spill, immediate containment is required to prevent aerosolization and environmental release[8].

Step 1: Isolation and Assessment Evacuate non-essential personnel. Verify that the spill has not reached any floor drains or ventilation grilles.

Step 2: Don Appropriate PPE Personnel must wear nitrile gloves (verified for organic acid resistance), chemical splash goggles, a fully buttoned lab coat, and a NIOSH-approved N95 or P100 particulate respirator to mitigate the H335 inhalation hazard[1][4].

Step 3: Dust Minimization (Causality-Driven) Do not dry sweep. Dry sweeping aerosolizes the pyrazole particulates, exponentially increasing inhalation risks. Instead, lightly dampen the spilled powder with a compatible, low-reactivity solvent (e.g., water or a dilute ethanol solution) to bind the dust[8].

Step 4: Physical Removal Use an anti-static plastic shovel or spatula to collect the dampened material. Transfer it into a chemically compatible, sealable secondary container[1][3].

Step 5: Self-Validating Decontamination Check Wash the affected surface with a mild soap and water solution[3].

  • Validation: After wiping the area, test the surface with a moistened pH indicator strip. A neutral reading (pH 6.5–7.5) validates that all residual carboxylic acid has been successfully removed.

Workflow A Spill Detected: 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid B Assess Size & Isolate Area (Prevent Drain Entry) A->B C Don Appropriate PPE (N95/P100, Nitrile Gloves, Goggles) B->C D Dampen Spill (Minimize Dust Aerosolization) C->D E Sweep/Shovel into Compatible Sealed Container D->E F Label: Hazardous Organic Solid (Incompatible with Strong Bases) E->F G Transfer to Satellite Accumulation Area F->G H Licensed High-Temp Incineration (Afterburner & Flue Gas Scrubber) G->H

Workflow for the containment and disposal of pyrazole-carboxylic acid spills.

Standard Operating Procedure: Waste Segregation & Final Disposal

Proper disposal must strictly adhere to EPA/RCRA (or equivalent regional) guidelines for hazardous organic laboratory chemicals[4][9].

Step 1: Waste Segregation Collect all unused product, contaminated packaging, and spill cleanup materials in a designated, tightly sealed container[8].

  • Mechanistic Rule: Never mix this compound with strong oxidizing agents or strong bases. The carboxylic acid can undergo exothermic neutralization, while the pyrazole ring is susceptible to oxidative degradation[1][2].

Step 2: Compliant Labeling Label the container explicitly as: "Hazardous Organic Solid Waste: 3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid. Primary Hazards: Irritant, Aquatic Toxicity." Include the initial date of accumulation.

Step 3: Satellite Accumulation Store the waste container in a cool, dry, well-ventilated satellite accumulation area away from direct sunlight and heat sources[3][9].

  • Validation: Inspect the accumulation bin weekly. The absence of bulging containers or localized chemical odors validates that the organic acid is stable and not reacting with incompatible fugitive vapors.

Step 4: Licensed High-Temperature Incineration Do not dispose of this compound in municipal trash or sewer systems[7]. Entrust the waste to a licensed hazardous waste disposal facility[8]. The mandated and only acceptable treatment method is high-temperature incineration [6].

  • Facility Requirements: Ensure the disposal contractor utilizes an incinerator equipped with an afterburner (to guarantee complete thermal destruction of the stable phenyl and pyrazole rings, preventing the release of polycyclic aromatic hydrocarbons) and a flue gas scrubber (to capture and neutralize the toxic nitrogen oxides (NOx) generated by the combustion of the pyrazole nitrogen atoms)[6].

References

  • SynQuest Labs. "1-Methyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet". Available at:1

  • TCI Chemicals. "1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid - SAFETY DATA SHEET". Available at:

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Methyl-1H-pyrazole-5-carboxylic acid". Available at: 3

  • ChemScene. "Safety Data Sheet: 3-acetyl-1H-pyrazole-5-carboxylic acid". Available at:4

  • AK Scientific, Inc. "3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid". Available at: 2

  • Angene Chemical. "Safety Data Sheet: Pyrazole-5-carboxylic acid derivatives". Available at: 8

  • LGC Standards. "Safety data sheet: Pyrazole-5-carboxylic Acid Reference Material". Available at: 7

  • Key Organics. "Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid". Available at: 9

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.